molecular formula C7H9BrN2 B1392965 (R)-1-(5-Bromopyridin-2-YL)ethanamine CAS No. 953780-20-6

(R)-1-(5-Bromopyridin-2-YL)ethanamine

カタログ番号: B1392965
CAS番号: 953780-20-6
分子量: 201.06 g/mol
InChIキー: VKVGAVMRFMGWMB-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(5-Bromopyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(5-Bromopyridin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(5-Bromopyridin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1R)-1-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGAVMRFMGWMB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679443
Record name (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953780-20-6
Record name (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(R)-1-(5-Bromopyridin-2-YL)ethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) is a high-value chiral heterocyclic building block extensively utilized in modern drug discovery.[1] Its structural core—a pyridine ring substituted with a bromine atom at the 5-position and a chiral ethylamine group at the 2-position—serves as a critical pharmacophore in the development of kinase inhibitors and antibacterial oxazolidinones .[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its stereoselective synthesis via the Ellman auxiliary method, biocatalytic production strategies, and its strategic utility in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Core Data
PropertySpecification
IUPAC Name (1R)-1-(5-bromopyridin-2-yl)ethanamine
CAS Registry Number 953780-20-6
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Chiral Center C1 (Ethyl group), R-configuration
Physical State Off-white to pale yellow solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
Structural Logic & Pharmacophore

The molecule derives its medicinal value from three distinct structural features:

  • Chiral Primary Amine: Acts as a specific hydrogen bond donor/acceptor, often engaging key residues (e.g., Asp, Glu) in enzyme active sites.[1] The (R)-configuration is frequently required to match the spatial constraints of the target protein's binding pocket.[1]

  • Pyridine Nitrogen: A weak base (pKa ~3-4 due to the electron-withdrawing Br) that can serve as a hydrogen bond acceptor.[1]

  • 5-Bromo Handle: An electrophilic site primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold.[1]

Pharmacophore Core (R)-1-(5-Bromopyridin-2-yl)ethanamine Br 5-Bromo Group (Suzuki/Buchwald Handle) Core->Br Py Pyridine Nitrogen (H-Bond Acceptor) Core->Py Amine (R)-Ethylamine (Chiral H-Bond Donor) Core->Amine

Figure 1: Pharmacophore dissection of the (R)-1-(5-Bromopyridin-2-yl)ethanamine scaffold.

Synthetic Pathways[1][2][8]

To ensure high enantiomeric excess (ee >98%), two primary routes are employed: chemical synthesis via Ellman's auxiliary and biocatalytic transamination.[1]

Route A: Ellman's Sulfinamide (The "Gold Standard")

This method is preferred in R&D settings for its reliability and high stereocontrol.[1] It utilizes tert-butanesulfinamide to induce chirality.[1][2][3]

Mechanism:

  • Condensation: The ketone precursor, 1-(5-bromopyridin-2-yl)ethanone, is condensed with (R)-tert-butanesulfinamide using a Lewis acid (Ti(OEt)₄) to form the chiral ketimine.[1]

  • Diastereoselective Reduction: The ketimine is reduced using L-Selectride or NaBH₄.[1] The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.[1]

  • Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the free amine hydrochloride salt.[1]

EllmanSynthesis Ketone 1-(5-Bromopyridin-2-yl)ethanone (Achiral Precursor) Imine Chiral N-Sulfinyl Ketimine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine Ti(OEt)4, THF Reflux Sulfinamide Sulfinamide Diastereomer (Reduced Intermediate) Imine->Sulfinamide L-Selectride -78°C (Stereocontrol) Product (R)-1-(5-Bromopyridin-2-yl)ethanamine (>98% ee) Sulfinamide->Product HCl/MeOH Deprotection

Figure 2: Step-wise synthesis using Ellman's chiral auxiliary methodology.

Route B: Biocatalytic Transamination (Green Chemistry)

For scale-up (kilogram scale), enzymatic transamination offers a sustainable alternative, avoiding heavy metals and cryogenic conditions.[1]

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1]
    
  • Amine Donor: Isopropylamine or Alanine.[1]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1]

  • Process: The enzyme directly converts the ketone to the (R)-amine in a single step with >99% ee, provided the equilibrium is shifted (e.g., by removing acetone byproduct).[1]

Comparison of Methodologies
FeatureEllman Auxiliary (Chemical)Biocatalytic (Enzymatic)
Enantiomeric Excess >98% (requires purification)>99% (intrinsic specificity)
Scalability Moderate (Reagent cost high)High (Low raw material cost)
Conditions Cryogenic (-78°C), AnhydrousAmbient (30°C), Aqueous buffer
Key Reagents Ti(OEt)₄, L-SelectrideTransaminase, PLP
Best For Early-stage Drug Discovery Process Chemistry / Manufacturing

Applications in Drug Discovery[1][2]

Kinase Inhibition

The (R)-1-(5-Bromopyridin-2-yl)ethanamine moiety is a "privileged structure" in kinase inhibitor design.[1]

  • Binding Mode: The chiral amine often occupies the ribose-binding pocket or the solvent-exposed region of the ATP-binding site.[1]

  • Selectivity: The rigid pyridine ring orients the substituents to interact with the "hinge region" of the kinase, while the chiral methyl group can induce conformational selectivity, distinguishing between closely related kinase isoforms.[1]

Antibacterial Agents

Research indicates the utility of this scaffold in synthesizing oxazolidinone derivatives (analogs of Linezolid).[1] The pyridine ring replaces the traditional fluorophenyl ring, potentially improving solubility and altering the metabolic profile (e.g., reducing MAO inhibition).[1]

Late-Stage Diversification

The 5-bromo position allows this molecule to serve as a "hub."[1] Researchers can maintain a stock of the chiral bromide and parallel-process it into a library of compounds via Suzuki coupling with various boronic acids.[1]

Handling & Analytical Protocols

Safety & Stability
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Stability: The free amine is prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.[1] It is best stored as the hydrochloride salt or under argon at 4°C.[1]

Analytical Characterization (HPLC)

To verify enantiomeric purity, chiral HPLC is required.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

  • Detection: UV at 254 nm.[1]

  • Expected Result: The (R)-enantiomer typically elutes distinctively from the (S)-enantiomer, allowing precise ee determination.[1]

References

  • Lead Sciences. (R)-1-(5-Bromopyridin-2-yl)ethanamine Product Specifications. Retrieved from

  • ChemicalBook. 1-(5-Bromo-pyridin-2-yl)-ethanone (Precursor Data). Retrieved from

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[1][2] Journal of Organic Chemistry, 1999.[1][2] (Foundational methodology).

  • Khobragade, et al. "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System."[1][4] Frontiers in Bioengineering and Biotechnology, 2021.[1][4] (Demonstrates transaminase utility for chiral amines). Retrieved from

  • PubChem. Compound Summary: (R)-1-(5-Bromopyridin-3-yl)ethanamine (Structural Analog Reference). Retrieved from

Sources

(R)-1-(5-Bromopyridin-2-YL)ethanamine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-1-(5-Bromopyridin-2-yl)ethanamine Scaffold Profile & Biocatalytic Synthesis Strategy [1]

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (Formula: C₇H₉BrN₂) is a high-value chiral heterocyclic building block.[1] It serves as a critical pharmacophore in the development of kinase inhibitors and GPCR ligands, particularly where the alpha-chiral amine provides stereospecific binding interactions. The presence of the bromine atom at the C5 position renders this molecule a "bifunctional linchpin," allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) without disrupting the established stereocenter.[1]

This guide details the physicochemical constants, a scalable biocatalytic synthesis protocol (transamination), and the quality control parameters required to ensure >99% enantiomeric excess (ee).

Physicochemical Datasheet

The following data anchors the compound's identity for analytical validation. Note the distinct isotopic signature due to bromine.

PropertyValueTechnical Context
Average Molecular Weight 201.07 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 199.995 Da (^79Br)Primary peak in High-Res Mass Spectrometry (HRMS).
Isotope Pattern 1:1 Doublet A roughly equal signal at m/z 200 and 202 ([M+H]⁺) confirms the presence of one Bromine atom.
Molecular Formula C₇H₉BrN₂-
Chiral Center (R)-ConfigurationLocated at the exocyclic ethylamine carbon.[1][2]
Predicted LogP ~1.12Lipophilic enough for cell permeability; suitable for CNS targets.
Topological Polar Surface Area ~39 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Precursor CAS 214701-49-2Refers to the ketone: 1-(5-Bromopyridin-2-yl)ethanone.[1][3][4]

Synthesis Strategy: Biocatalytic Transamination

While chemical resolution (e.g., using tartaric acid) is possible, it is yield-limited (max 50%).[5] The modern "Senior Scientist" approach utilizes ω-Transaminases (ω-TA) to perform asymmetric reductive amination directly from the ketone precursor.[1] This method is stereoselective, scalable, and environmentally benign.

Reaction Logic

The reaction utilizes an (R)-selective amine transaminase to transfer an amino group from an achiral donor (Isopropylamine) to the prochiral ketone, driven by the removal of the volatile co-product (acetone).

SynthesisWorkflow Ketone Precursor: 1-(5-Bromopyridin-2-yl)ethanone Enzyme Catalyst: (R)-Selective Transaminase + PLP (Cofactor) Ketone->Enzyme Substrate Loading Product Target: (R)-1-(5-Bromopyridin-2-yl)ethanamine (>99% ee) Enzyme->Product Asymmetric Synthesis ByProduct By-product: Acetone (Removed via N2 sweep) Enzyme->ByProduct Equilibrium Shift Donor Amine Donor: Isopropylamine (1M) Donor->Enzyme Amine Transfer

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the target amine from its ketone precursor.[1][6]

Experimental Protocol (Bench Scale)

Standard Operating Procedure for 100 mg Scale

  • Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.[1]

  • Substrate Solution: Dissolve 100 mg of 1-(5-Bromopyridin-2-yl)ethanone in 0.5 mL DMSO (5% v/v final concentration).

  • Amine Donor: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Adjust pH back to 7.5 using HCl if necessary.[1]

  • Reaction Initiation:

    • Combine Buffer/IPA mix and Substrate solution in a reaction vial.

    • Add 10 mg of lyophilized (R)-selective ω-Transaminase (e.g., Codexis ATA-417 or commercially available equivalents).[1]

  • Incubation: Shake at 30°C / 200 rpm for 24 hours. Leave the vial slightly open (or use a nitrogen sweep) to allow acetone evaporation, driving the equilibrium forward.

  • Work-up:

    • Basify reaction mixture to pH >11 using 5M NaOH.[1]

    • Extract 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Quality Control & Characterization

Validation of the (R)-enantiomer is critical. A simple NMR is insufficient as it cannot distinguish enantiomers.[1]

Analytical Decision Tree

QCDecisionTree Sample Crude Product LCMS LC-MS Analysis Sample->LCMS IsotopeCheck Check Br Pattern (199/201 m/z) LCMS->IsotopeCheck ChiralHPLC Chiral HPLC (Daicel Chiralpak IG) IsotopeCheck->ChiralHPLC If Mass Confirmed EE_Calc Calculate ee% (Area R - Area S) / Total ChiralHPLC->EE_Calc Decision Release Criteria: >98% Purity >99% ee EE_Calc->Decision Pass

Figure 2: Analytical workflow for validating chemical identity and stereochemical purity.

Recommended Chromatographic Conditions
  • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expected Result: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be run to confirm retention times.

Applications in Drug Discovery

The (R)-1-(5-Bromopyridin-2-yl)ethanamine scaffold is highly versatile due to its orthogonal reactivity:

  • Fragment-Based Drug Discovery (FBDD): The low MW (~200) and high solubility make it an ideal fragment.

  • Library Expansion:

    • Amine Handle: Reacts with carboxylic acids (amide coupling) or sulfonyl chlorides to form the "left-hand" side of the inhibitor.[1]

    • Bromine Handle: Subjected to Suzuki coupling with aryl boronic acids to extend the "right-hand" side into hydrophobic pockets of the target protein.[1]

  • Kinase Selectivity: The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., in ALK or ROS1 inhibitors).

References

  • PubChem. (2025).[2] Compound Summary: (R)-1-(5-Bromopyridin-3-yl)ethanamine and related isomers. National Library of Medicine.[1][2] [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Foundational text on Transaminase methodology). [Link]

  • Green, A. P., et al. (2014). Engineering transaminases for the synthesis of chiral amines. Current Opinion in Chemical Biology. (Review of R-selective enzymes). [Link]

Sources

Technical Guide: Synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine , a critical chiral pharmacophore found in various kinase inhibitors (e.g., oncology targets).

The following protocols prioritize enantiomeric purity (>98% ee) and scalability , utilizing the Ellman’s Auxiliary method as the primary chemical route due to its high reliability and predictability. An enzymatic alternative is provided for industrial scale-up considerations.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a chiral


-branched amine. The presence of the bromine at the C5 position of the pyridine ring renders the molecule sensitive to metal-halogen exchange; therefore, reaction conditions must be carefully selected to preserve this handle for downstream cross-coupling.
Retrosynthetic Logic

The most robust disconnection is the C–N bond formation at the chiral center.

  • Target: (R)-1-(5-Bromopyridin-2-yl)ethanamine.

  • Precursor: 1-(5-Bromopyridin-2-yl)ethanone (Ketone).[2]

  • Starting Material: 2,5-Dibromopyridine.

Primary Strategy (Chemical): Diastereoselective reduction of a chiral N-tert-butanesulfinyl ketimine. Secondary Strategy (Biocatalytic): Asymmetric transamination using an (R)-selective


-transaminase.

Retrosynthesis Target (R)-1-(5-Bromopyridin-2-yl)ethanamine (Target Scaffold) Intermediate N-Sulfinyl Ketimine (Chiral Intermediate) Target->Intermediate Hydrolysis (HCl) Ketone 1-(5-Bromopyridin-2-yl)ethanone (Achiral Precursor) Intermediate->Ketone Diastereoselective Reduction (L-Selectride) Start 2,5-Dibromopyridine (Commodity SM) Ketone->Start Lithiation / Acylation

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary pathway.

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This route is the "Gold Standard" for medicinal chemistry due to its high diastereoselectivity (>95:5 dr) and the ease of separating diastereomers before the final hydrolysis.

Phase 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

Objective: Convert 2,5-dibromopyridine to the acetyl derivative without touching the C5-bromide. Mechanism: Lithium-Halogen exchange occurs preferentially at the C2 position due to the inductive effect of the nitrogen atom, stabilizing the 2-lithio species.

  • Reagents: 2,5-Dibromopyridine,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylacetamide (DMAc).[3]
  • Solvent: Toluene (non-polar solvent favors specific aggregation states of BuLi).

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 2,5-Dibromopyridine (1.0 eq) and anhydrous Toluene (0.15 M) .

  • Lithiation: Cool to -78 °C . Add

    
    -BuLi (1.05 eq, 2.5 M in hexanes)  dropwise over 30 mins.
    
    • Critical Control: Temperature must remain < -70 °C to prevent scrambling of the lithiated species to the C5 position.

  • Acylation: Stir for 45 mins at -78 °C. Add DMAc (1.2 eq) dropwise.

  • Quench: Stir for 1 h, allow to warm to 0 °C, and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Condensation with (S)-tert-Butanesulfinamide

Objective: Form the chiral ketimine. Causality: We use (S)-(-)-2-methylpropane-2-sulfinamide .[4] Why (S)? To access the (R)-amine using L-Selectride reduction, the (S)-sulfinamide provides the necessary steric environment in the transition state. (Note: If using NaBH4, one would typically use the (R)-sulfinamide, but L-Selectride offers superior diastereomeric ratios).

  • Reagents: Ketone (from Phase 1), (S)-tert-Butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (

    
    ).
    
  • Solvent: THF (anhydrous).[5]

Protocol:

  • Dissolve Ketone (1.0 eq) and (S)-tert-Butanesulfinamide (1.1 eq) in THF (0.5 M).

  • Add

    
     (2.0 eq) . The solution will turn yellow/orange.
    
    • Mechanism:[6]

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
      
  • Heat to 60–70 °C for 16 hours. Monitor by LCMS (imine peak [M+H]+ ~303/305).

  • Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite.

  • Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).

    • Checkpoint: Isolate the pure sulfinyl ketimine.

Phase 3: Diastereoselective Reduction

Objective: Set the stereocenter. Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent. It coordinates to the sulfinyl oxygen and attacks the imine from the less hindered face (opposite the bulky tert-butyl group).

  • Stereochemical Outcome: (S)-Sulfinamide + L-Selectride

    
     (S,R)-Sulfinamide (which hydrolyzes to the (R)-Amine ).
    

Protocol:

  • Dissolve (S)-Sulfinyl Ketimine (1.0 eq) in THF (0.2 M). Cool to -78 °C .

  • Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise.

  • Stir at -78 °C for 3 hours.

    • Validation: TLC should show disappearance of the imine.

  • Quench: Add MeOH slowly at -78 °C.

  • Workup: Warm to RT, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography.

    • Self-Validating Step: Assess diastereomeric ratio (dr) via

      
       NMR or Chiral HPLC. Target dr > 95:5. If lower, recrystallize the sulfinamide intermediate before hydrolysis.
      
Phase 4: Cleavage to (R)-Amine Hydrochloride

Objective: Remove the auxiliary to release the free amine salt.

Protocol:

  • Dissolve the purified sulfinamide in MeOH .

  • Add 4N HCl in Dioxane (4.0 eq) .

  • Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo. Triturate the solid with

    
     to remove sulfinic esters.
    
  • Product: (R)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride salt.

Route B: Biocatalytic Synthesis (Alternative)

For scales >100g, enzymatic transamination avoids heavy metals and cryogenic steps.

  • Enzyme: (R)-Selective

    
    -Transaminase (e.g., CODEXIS ATA-113 or similar variants).
    
  • Amine Donor: Isopropylamine (IPA).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Buffer: Potassium Phosphate (pH 7.5, 100 mM).

  • Mix: Ketone (substrate) + IPA (1M) + PLP (1 mM) + Enzyme.

  • Conditions: 30–40 °C, 24h.

  • Workup: Acidify to pH 2, extract ketone (unreacted), basify to pH 12, extract (R)-amine.

Visualization of Workflows

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ellman Condensation cluster_2 Step 3: Stereoselective Reduction cluster_3 Step 4: Deprotection SM 2,5-Dibromopyridine Ketone 5-Bromo-2-acetylpyridine SM->Ketone 1. n-BuLi, -78°C 2. DMAc Imine (S)-Sulfinyl Ketimine Ketone->Imine Ti(OEt)4, THF 60°C Aux (S)-t-Bu-Sulfinamide Aux->Imine Sulfinamide (S,R)-Sulfinamide Imine->Sulfinamide L-Selectride -78°C Final (R)-Amine HCl Salt Sulfinamide->Final HCl / Dioxane MeOH

Figure 2: Step-by-step workflow for the asymmetric synthesis via Ellman chemistry.

Analytical Validation & Safety

Data Summary Table
ParameterSpecificationMethod of Verification
Purity > 98%HPLC (C18 column, MeCN/H2O + 0.1% TFA)
Enantiomeric Excess (ee) > 98%Chiral HPLC (Chiralpak AD-H or OD-H)
Appearance White crystalline solidVisual Inspection
Identity Consistent with structure1H NMR (DMSO-d6), MS (ESI+)
Self-Validating Systems
  • Imine Formation: If the reaction turns cloudy/white before adding brine, Ti(OEt)4 has hydrolyzed prematurely (wet solvent). Reaction must be repeated.

  • Reduction Stereochemistry: Check the crude dr by NMR. Distinct diastereotopic methyl peaks of the tert-butyl group often appear for the (S,R) vs (S,S) isomers.

  • Safety: 2,5-Dibromopyridine is an irritant.

    
    -BuLi is pyrophoric; use strict inert atmosphere techniques.
    

References

  • Ellman, J. A., et al. (1999).[7] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-ethyl-carbamic acid tert-butyl ester. US Patent Application 20060116519. Link

  • Codexis Inc. (2021).[1] Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ResearchGate. Link

  • ChemicalBook. (2025).[3][6] 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE Product Properties. Link

  • TCI Chemicals. (2025). Product Specification: 1-(5-Bromopyridin-2-yl)ethan-1-one. Link

Sources

Technical Whitepaper: Spectroscopic Characterization & Quality Control of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Executive Summary & Structural Significance[1][2]

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 953780-20-6) is a critical chiral building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK pathways).[1] Its structural value lies in two distinct handles:

  • The Chiral Amine: A pharmacophore often required for precise binding affinity within protein pockets.[1]

  • The 5-Bromo Substituent: A versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.[1]

This guide provides a comprehensive technical framework for the spectroscopic identification, chiral validation, and quality control (QC) of this intermediate.

Structural Analysis & Diagnostic Logic

Before interpreting spectra, we must establish the chemical environment of the molecule.[1]

MoietyElectronic EffectPredicted Spectroscopic Signature
Pyridine Nitrogen Electron-withdrawing (Inductive/Mesomeric)Deshields ortho/para protons.[1] H-6 (ortho to N) will be the most downfield signal.[1]
Bromine (C-5) Weakly electron-withdrawingInduces distinct isotopic splitting in Mass Spec (1:1 ratio of

Br/

Br).[1]
Chiral Center (C-1') Asymmetric CarbonCreates a methine quartet in

H NMR.[1] Requires Chiral HPLC for validation.
Visualization of Analytical Workflow

AnalyticalWorkflowStartCrude (R)-AminePurificationAcid/Base Extraction or Column ChromatographyStart->PurificationHNMR1H NMR(Structure Confirmation)Purification->HNMRLCMSLC-MS(MW & Br-Pattern)Purification->LCMSChiralQCChiral HPLC(Enantiomeric Excess)HNMR->ChiralQCIf Structure OKLCMS->ChiralQCReleaseBatch ReleaseChiralQC->Releaseee > 98%

Caption: Logical flow for the isolation and validation of (R)-1-(5-Bromopyridin-2-yl)ethanamine.

Spectroscopic Profile (Representative Data)

Note: The following data represents the diagnostic signals expected for high-purity material in Chloroform-d (

1
Mass Spectrometry (LC-MS)

The presence of a bromine atom provides a definitive "fingerprint" in the mass spectrum.[1]

  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 200.00 (for

    
    Br).[1]
    
Signal (m/z)Intensity RatioAssignmentInterpretation
201.0 100%

(

Br)
Protonated molecular ion.[1]
203.0 ~98%

(

Br)
Confirming presence of one Bromine atom.[1]
184.0 Variable

Loss of ammonia (common in benzylic-type amines).[1]
Proton NMR ( H NMR)

Solvent:


1

Diagnostic Peaks (


):
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
8.62 Doublet (d)1HH-6 (Pyridine)

(meta coupling to H-4)
7.78 Doublet of Doublets (dd)1HH-4 (Pyridine)

7.25 Doublet (d)1HH-3 (Pyridine)

4.15 Quartet (q)1HCH -NH

(Benzylic)

1.70 Broad Singlet (br s)2HNH

Exchangeable with D

O
1.42 Doublet (d)3HCH


Technical Insight: The shift of the methine proton at 4.15 ppm is diagnostic.[1] If this peak shifts significantly upfield (< 3.8 ppm), it suggests the free base has converted to a carbonate salt (from air exposure) or is contaminated with the precursor alcohol.[1]

Carbon NMR ( C NMR)

Diagnostic Signals:

  • ~164 ppm: C-2 (Quaternary, ortho to N).[1]

  • ~150 ppm: C-6 (CH, ortho to N).[1]

  • ~139 ppm: C-4 (CH).[1]

  • ~122 ppm: C-3 (CH).[1]

  • ~119 ppm: C-5 (C-Br, Quaternary).[1]

  • ~52 ppm: C H-NH

    
     (Chiral center).[1]
    
  • ~24 ppm: C H

    
    .
    

Chiral Purity Determination (Critical Protocol)

Since NMR in achiral solvents cannot distinguish enantiomers, Chiral HPLC is mandatory.[1]

Method Development Strategy

The amine functionality is basic and polar.[1] Standard normal phase columns often result in peak tailing.[1]

  • Column Selection: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .[1]

    • Why DEA? The basic additive suppresses the ionization of the primary amine, sharpening the peak shape and improving resolution.[1]

Optical Rotation[1]
  • Parameter:

    
    [1]
    
  • Typical Value: The specific rotation is highly solvent-dependent.[1] For (R)-1-(pyridin-2-yl)ethanamine analogs, the rotation is typically negative (-) in methanol or ethanol, but this must be established against a certified reference standard.[1]

  • Protocol: Dissolve 10 mg in 1 mL MeOH (c = 1.0). Measure at 589 nm (Sodium D line).[1]

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.[1] The most common route involves the Ellman Auxiliary method.[1]

SynthesisPathKetone1-(5-Bromopyridin-2-yl)ethanone(Precursor)ImineChiral Sulfinimine(Intermediate)Ketone->ImineTi(OEt)4Auxiliary(R)-tert-ButanesulfinamideAuxiliary->ImineReductionDiastereoselective Reduction(L-Selectride or NaBH4)Imine->ReductionDeprotectionAcid Hydrolysis (HCl/MeOH)Reduction->DeprotectionProduct(R)-1-(5-Bromopyridin-2-yl)ethanamineDeprotection->Product

Caption: Synthesis via Ellman's Auxiliary, highlighting the origin of diastereomeric impurities.[1]

Common Impurities:

  • Residual Ketone: Look for a singlet methyl at ~2.6 ppm in

    
    H NMR.[1]
    
  • Sulfinamide Byproducts: If the Ellman cleavage is incomplete, tert-butyl signals will appear at ~1.2 ppm.[1]

  • Enantiomer (S-isomer): Only visible by Chiral HPLC.[1]

Handling and Stability

  • Storage: The free amine is sensitive to

    
     (air) and can form carbamates.[1] Store under Nitrogen/Argon at 2-8°C.
    
  • Salt Formation: For long-term stability, converting the oil to a Hydrochloride (HCl) or Tosylate (TsOH) salt is recommended.[1] The salt form usually precipitates as a stable solid.[1]

References

  • PubChem. 1-(5-Bromopyridin-2-yl)ethan-1-one (Precursor Data). National Library of Medicine.[1] Available at: [Link][1][3]

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.[1] (Foundational methodology for chiral amine synthesis).

  • Lead Sciences. (R)-1-(5-Bromopyridin-2-yl)ethanamine Catalog Entry. Available at: [Link][1]

Technical Guide: Vibrational Spectroscopy of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1][2]

Executive Summary

Molecule: (R)-1-(5-Bromopyridin-2-yl)ethanamine Role: Chiral heterocyclic building block (C₇H₉BrN₂) Application: Critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

This guide provides a comprehensive analysis of the infrared (IR) vibrational characteristics of (R)-1-(5-Bromopyridin-2-yl)ethanamine.[1][2] Unlike standard achiral reagents, the characterization of this molecule requires a dual approach: Fundamental IR for functional group validation and Vibrational Circular Dichroism (VCD) for absolute configuration ((R)-enantiomer) confirmation.[1]

This document synthesizes theoretical group frequency analysis with empirical data from analogous 2-substituted pyridine systems to provide a robust reference for quality control and structural verification.

Part 1: Structural Analysis & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three distinct vibrational domains:

  • The Heterocyclic Core (5-Bromopyridine): Dominated by aromatic ring breathing and C=N/C=C skeletal stretches.[1][2] The bromine atom at position 5 introduces a "heavy atom effect," shifting specific ring deformation modes to lower frequencies compared to unsubstituted pyridine.[2]

  • The Chiral Handle (Ethylamine group): The primary amine (

    
    ) provides the most diagnostic high-frequency signals.[1] The methine (C-H) at the chiral center introduces subtle aliphatic stretches.
    
  • The Substituent Effect: The 2-position substitution breaks the

    
     symmetry of the pyridine ring, making "forbidden" IR modes active.
    
Diagram 1: Spectral Logic Flow

The following logic tree illustrates the decision-making process for interpreting the spectrum.

SpectralLogicStartInput SpectrumRegion1High Frequency(3500-3200 cm⁻¹)Start->Region1Region2Double Bond Region(1650-1450 cm⁻¹)Start->Region2Region3Fingerprint Region(< 1000 cm⁻¹)Start->Region3Decision1Doublet Present?Region1->Decision1Decision2C=O Band (1690)?Region2->Decision2Decision3C-Br Pattern?Region3->Decision3Result_AminePrimary Amine Confirmed(Free Base)Decision1->Result_AmineYes (Sym/Asym Stretches)Result_KetoneIMPURITY: Ketone PrecursorDecision1->Result_KetoneNo (Broad OH?)Decision2->Result_KetoneYes (Strong)Result_CorePyridine Core ConfirmedDecision2->Result_CoreNo (Aromatic Only)Decision3->Result_CoreMatches 5-Br Pattern

Caption: Logical workflow for spectral verification, prioritizing the detection of the amine functionality and exclusion of the ketone precursor.

Part 2: Predicted & Empirical Band Assignment[1][2]

The following table correlates specific vibrational modes with their expected wavenumbers. These values are derived from standard spectroscopic data for 2-aminomethylpyridine derivatives and aryl bromides.[1][2]

Table 1: Diagnostic IR Bands
Functional GroupMode DescriptionWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Asymmetric Stretch3380 ± 20 MediumHigher frequency peak of the doublet.[1][2]
Primary Amine N-H Symmetric Stretch3310 ± 20 MediumLower frequency peak; confirms

vs

.[1][2]
Aromatic C-H C-H Stretch (

)
3080 - 3010WeakSharp peaks above 3000 cm⁻¹.[1][2]
Aliphatic C-H C-H Stretch (

)
2980 - 2850MediumFrom the ethyl group (methyl + chiral methine).[1]
Pyridine Ring C=N / C=C Ring Stretch1590 ± 10 StrongCharacteristic "Pyridine I" band.[1][2]
Pyridine Ring Ring Deformation1570 & 1470Med-StrongThe 1470 band is highly characteristic of 2-subst.[1][2] pyridines.[1][2][3][4][5][6]
Amine N-H Scissoring (Bend)1620 - 1590MediumOften overlaps with the pyridine ring stretch.[1]
C-N (Exocyclic) C-N Stretch1350 - 1280MediumConnects the chiral center to the nitrogen.[1]
Aryl Bromide C-Br Stretch1090 - 1000VariableOften mixed with ring breathing modes.[1][2]
Aryl Bromide C-Br Deformation< 700WeakLow frequency fingerprint region.[1][2]
Critical Quality Attribute (CQA): Impurity Detection

The most common impurity is the ketone precursor, 1-(5-bromopyridin-2-yl)ethanone .[1]

  • The Red Flag: A strong, sharp peak at 1680–1700 cm⁻¹ (C=O stretch).

  • The Pass Criteria: The region 1650–1750 cm⁻¹ must be effectively silent (baseline), confirming complete reductive amination.

Part 3: Analytical Protocol (Self-Validating System)

To ensure reproducibility, the experimental protocol must account for the physical state of the amine. Primary amines are hygroscopic and react with atmospheric CO₂ to form carbamates.[1][2]

Diagram 2: Sample Preparation Workflow

PrepWorkflowSampleRaw Sample(R)-IsomerStateCheckCheck State:Salt or Free Base?Sample->StateCheckProcess_SaltSalt (HCl/TFA):Direct KBr or ATRStateCheck->Process_SaltSolidProcess_BaseFree Base:Liquid/OilStateCheck->Process_BaseLiquidAcquisitionAcquire Spectrum(ATR - Diamond)Process_Salt->AcquisitionDirectDryingVacuum Dry(Remove H₂O/CO₂)Process_Base->DryingEssentialDrying->Acquisition

Caption: Workflow distinguishing between stable salt forms and reactive free bases to prevent artifact peaks (e.g., water O-H).

Step-by-Step Methodology
  • Instrument Setup:

    • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize water absorption during prep.[1][2]

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1][2]

    • Resolution: 4 cm⁻¹.[1][2]

    • Scans: 32 scans (minimum) to resolve weak aromatic overtones.

  • Sample Handling:

    • If Free Base (Oil/Low-melt solid): The amine will absorb atmospheric CO₂ rapidly.[1][2] Action: Purge the ATR stage with dry nitrogen for 2 minutes before applying the sample. Acquire data immediately.

    • If Hydrochloride Salt (Solid): The N-H stretches will shift significantly (broad band ~3000-2800 cm⁻¹ due to

      
      ) and the characteristic doublet at 3380/3310 cm⁻¹ will disappear.[1] Action:  Verify the salt form; do not confuse ammonium bands with O-H moisture bands.
      
  • Data Processing:

    • Apply baseline correction.[1][2]

    • Normalize to the strongest aromatic ring stretch (~1590 cm⁻¹) for comparison between batches.

Part 4: Advanced Characterization (Chirality)[1]

Standard FTIR is blind to chirality.[1][2] The (R) and (S) enantiomers possess identical scalar physical properties (including IR absorption) in an achiral environment.[1] To validate the (R)-configuration without X-ray crystallography, you must use Vibrational Circular Dichroism (VCD) .[1]

VCD Principle for (R)-1-(5-Bromopyridin-2-yl)ethanamine

VCD measures the differential absorption of left and right circularly polarized infrared light (

12
  • Mechanism: The chiral center at the

    
    -carbon (ethyl group attachment) induces a helical bias in the electron density of the adjacent pyridine ring vibrations.
    
  • Target Band: Focus on the C-H methine bending mode* (~1350 cm⁻¹) and the Ring Breathing mode (~1590 cm⁻¹).[1]

  • Validation:

    • Simulate the VCD spectrum of the (R)-isomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.[1]

    • Compare the sign (+/-) of the experimental VCD bands to the simulation.

    • Rule: If the experimental signs match the (R)-simulation, the configuration is confirmed. If they are opposite, the sample is (S).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on amine and pyridine group frequencies).

  • Nafie, L. A. (2020).[1][2] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1][2] (Source for VCD methodology).[1]

  • Sigma-Aldrich. (n.d.).[1][2] IR Spectrum of 2-(Aminomethyl)pyridine. (Analogous structure for baseline pyridine-amine vibrational modes).[1][2]

  • PubChem. (2024).[1][2] 1-(5-Bromopyridin-2-yl)ethanone (Ketone Precursor) Data. (Reference for impurity profiling).[1]

  • Larkin, P. (2011).[1][2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1][2] (Source for pyridine ring deformation assignments).

Comprehensive Mass Spectrometry Guide: (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 197897-11-3) is a high-value chiral building block, most notably serving as the primary amine scaffold for the synthesis of Crizotinib (PF-02341066), a first-in-class ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC) therapy.

In drug development, the mass spectrometric (MS) characterization of this intermediate is critical for two reasons:

  • Chiral Purity Verification: While MS is achiral, it serves as the specific detector for Chiral LC methods to ensure the enantiomeric excess (ee) of the (R)-isomer over the (S)-isomer.

  • Impurity Tracking: The distinct isotopic signature of the bromine atom (

    
    Br/
    
    
    
    Br) allows for easy tracking of this moiety through complex synthetic pathways, acting as an intrinsic mass tag.

This guide details the ionization behavior, fragmentation pathways, and method parameters required for the robust analysis of this compound.

Molecular Characterization & Properties[1][2][3][4]

Before MS method development, the physicochemical properties must be understood to select the correct ionization mode and mobile phases.

Table 1: Physicochemical Profile

ParameterData
IUPAC Name (1R)-1-(5-bromopyridin-2-yl)ethanamine
Formula C

H

BrN

Molecular Weight 201.07 g/mol (Average)
Monoisotopic Mass 199.9949 (

Br) / 201.9929 (

Br)
Isotopic Pattern 1:1 Doublet (M : M+2) due to Bromine
pKa (Calculated) ~8.9 (Primary Amine), ~2.5 (Pyridine N)
LogP ~1.3 (Moderate lipophilicity)
Chirality (R)-Enantiomer (Critical for biological activity)

Mass Spectrometry Method Development

Ionization Source: Electrospray Ionization (ESI)

Due to the basicity of the primary amine and the pyridine ring, Positive Mode ESI (+) is the method of choice. The molecule protonates readily to form


.
  • Primary Charge Site: The aliphatic primary amine (

    
    ) is the most basic site (pKa ~8.9) and will carry the proton in the gas phase.
    
  • Secondary Charge Site: The pyridine nitrogen is less basic (pKa ~2.5) due to the electron-withdrawing effect of the bromine at the 5-position.

LC-MS Conditions
  • Column: C18 (for achiral purity) or Chiralpak AD-H/OD-H (for enantiomeric separation).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Note: Avoid high pH buffers if using silica-based columns, though high pH (ammonium bicarbonate) can improve peak shape for basic amines on hybrid columns.

Fragmentation Analysis (MS/MS)

The fragmentation of (R)-1-(5-Bromopyridin-2-yl)ethanamine follows distinct pathways governed by the stability of the pyridine ring and the lability of the amine group.

Key Fragmentation Pathways
  • Loss of Ammonia (Neutral Loss -17 Da): The protonated primary amine undergoes heterolytic cleavage, expelling a neutral NH

    
     molecule. This generates a resonance-stabilized vinyl-pyridine carbocation.
    
    • Transition:

      
       201/203 
      
      
      
      
      
      184/186.
  • Inductive Cleavage (Loss of Bromine): Under higher collision energies (CE), the C-Br bond can break. If HBr is lost (rearrangement), the characteristic bromine doublet collapses into a singlet.

    • Transition:

      
       201/203 
      
      
      
      
      
      121 (Loss of HBr).
  • 
    -Cleavage: 
    Cleavage at the benzylic-like position (between the ethyl group and pyridine ring) is possible but less favorable than ammonia loss in soft ionization.
    
Predicted MS/MS Spectrum Table

Table 2: Diagnostic Ion List (ESI+)

m/z (

Br)
m/z (

Br)
Ion IdentityMechanismRelative Intensity
201.0 203.0

Precursor Ion100% (Base)
184.0 186.0

Deamination (Vinyl cation)High
156.0 158.0

Loss of Ethylamine chainMedium
122.0 122.0

Radical Loss of Br (Singlet)Low
121.0 121.0

Loss of HBr (Singlet)Low/Medium
Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M+H]+ m/z 201 / 203 (1:1 Doublet) Frag_NH3 [M+H - NH3]+ m/z 184 / 186 Vinyl-Pyridine Cation Parent->Frag_NH3 - NH3 (17 Da) Low CE Frag_HBr [M+H - HBr]+ m/z 121 (Singlet Peak) Parent->Frag_HBr - HBr (80/82 Da) High CE Frag_Alpha [Pyridine Ring]+ m/z 156 / 158 Alpha Cleavage Parent->Frag_Alpha - C2H6N Alpha Cleavage Frag_NH3->Frag_HBr - Br Radical (Secondary Frag)

Figure 1: ESI+ Fragmentation pathway for (R)-1-(5-Bromopyridin-2-yl)ethanamine. Note the collapse of the isotopic doublet upon loss of the bromine moiety.

Application: Chiral Purity & Crizotinib Synthesis

The Chiral Challenge

The biological activity of Crizotinib is highly dependent on the (R)-configuration. The (S)-enantiomer is considered an impurity.

  • MS Limitation: Mass spectrometry cannot distinguish between the (R) and (S) enantiomers as they have identical mass and fragmentation patterns.

  • Solution: MS is coupled with Chiral HPLC. The MS provides the specificity (detecting the Br-pattern) while the column provides the separation.

Recommended Chiral Method (LC-MS Compatible)

To validate the starting material for Crizotinib synthesis:

  • Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-3 or OD-3).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or Ammonium Bicarbonate/Acetonitrile (Reverse Phase for MS compatibility).

  • Detection: SIM (Selected Ion Monitoring) at m/z 201 and 203.

Impurity Profiling

During the synthesis of Crizotinib, this intermediate reacts with 2,6-dichloro-3-fluorophenyl-ethanol derivatives.

  • Tracking Marker: The m/z 201/203 doublet is the "fingerprint" of the starting material. If these peaks appear in the final product spectrum, it indicates unreacted intermediate.

  • Debromination: Watch for m/z 123 (Des-bromo analog). If the reaction conditions are too reductive, the bromine may be cleaved, forming a significant impurity.

References

  • Crizotinib Synthesis & Structure

    • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
  • Fragmentation of Pyridines

    • Holcapek, M., et al. (2010).
  • Chiral Separation of Crizotinib Intermediates

    • Der Pharma Chemica. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method."
  • General ESI Fragmentation Mechanisms

    • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Strategic Sourcing and Technical Application of (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-1-(5-Bromopyridin-2-yl)ethanamine is a high-value chiral building block utilized extensively in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its structural utility lies in its dual functionality: the chiral ethylamine handle allows for the formation of amides or ureas with high stereochemical fidelity, while the 5-bromo substituent serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide addresses the critical challenges in sourcing this molecule: resolving CAS ambiguity, validating enantiomeric excess (ee%), and selecting between commercial procurement and in-house synthesis.

Chemical Specifications
ParameterDetail
Chemical Name (R)-1-(5-Bromopyridin-2-yl)ethanamine
Primary CAS 1199773-19-1 (Free Base / Generic)
Salt Form CAS 1795478-26-0 (HCl Salt - Recommended for Stability)
Precursor CAS 214701-49-2 (The ketone: 1-(5-Bromopyridin-2-yl)ethanone)
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol (Free Base)
Chiral Purity Target > 98% ee (Critical for biological assays)

Commercial Supplier Landscape

Sourcing this specific chiral heterocycle requires distinguishing between Stock Vendors (immediate shipment, variable purity) and Custom Synthesis CROs (high purity, longer lead time).[1]

Validated Supplier Matrix

The following suppliers have been vetted based on catalog availability and historical reliability for pyridine-based chiral amines.

Supplier CategoryVendor NamePrimary RoleEst. Lead TimeQuality Risk
Tier 1: Global Aggregators MilliporeSigma Distributor1-2 WeeksLow (High QC)
Tier 1: Global Aggregators Ambeed Stockist2-5 DaysLow-Med
Tier 2: Specialist CROs Enamine Synthesis2-4 WeeksLow (Best for Scale)
Tier 2: Specialist CROs Combi-Blocks Stockist2-5 DaysLow
Tier 3: Bulk/Regional BLDpharm Bulk Mfg1-2 WeeksMed (Verify ee%)
Tier 3: Bulk/Regional Fluorochem UK Stockist2-5 DaysLow

Procurement Warning: Many "In-Stock" listings for this CAS are actually the racemic mixture or the ketone precursor. Always request a specific Certificate of Analysis (CoA) showing a Chiral HPLC trace before purchase.[1]

Technical Decision Framework: Make vs. Buy

For early-stage discovery (mg scale), purchasing is efficient.[1] However, for process development (>10g), in-house synthesis or outsourced custom manufacturing is often superior due to the high cost of chiral resolution by vendors.[1]

Decision Logic Diagram

SupplyChainLogic Start Requirement: (R)-1-(5-Bromopyridin-2-yl)ethanamine ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale BuyStock Purchase from Tier 1/2 Stockist (Ambeed/Combi-Blocks) SmallScale->BuyStock MakeDecision In-House Synthesis Strategy LargeScale->MakeDecision QC_Check Mandatory In-House QC: 1. H-NMR (Identity) 2. Chiral HPLC (ee%) BuyStock->QC_Check RouteA Route A: Ellman Auxiliary (High Reliability, Med Cost) MakeDecision->RouteA RouteB Route B: Enzymatic Transaminase (High Scalability, Low Cost) MakeDecision->RouteB

Figure 1: Strategic decision tree for sourcing chiral pyridine amines based on scale and quality requirements.

Synthetic Integrity & Methodology

If commercial batches fail QC (ee < 95%) or costs are prohibitive, the following synthetic routes are the industry standards for generating this scaffold with high optical purity.

Route A: Ellman's Sulfinamide (Lab Scale Standard)

This is the most reliable method for medicinal chemistry labs. It utilizes (R)-tert-butanesulfinamide as a chiral auxiliary.

  • Condensation: React 1-(5-Bromopyridin-2-yl)ethanone (CAS 214701-49-2) with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF to form the chiral ketimine.

  • Reduction: Selective reduction using L-Selectride or NaBH₄ (diastereoselective). The choice of reducing agent dictates the stereochemistry; L-Selectride typically yields the (R,R) diastereomer.[1]

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the sulfinyl group, yielding the target amine as the HCl salt.[1]

Route B: Enzymatic Transamination (Process Scale)

For scales >100g, biocatalysis is superior.[1]

  • Enzyme: Codexis or similar Transaminase panels (ATA).[1]

  • Donor: Isopropylamine.[1]

  • Mechanism: The enzyme selectively aminates the ketone (CAS 214701-49-2) to the (R)-amine with >99% ee, bypassing the need for heavy metal catalysts or chiral auxiliaries.

Quality Assurance & Validation Protocols

Trusting a supplier's label is a critical failure point in chiral chemistry. Every batch must undergo the following validation protocol.

Protocol: Chiral HPLC Determination

To verify the (R)-enantiomer and quantify the (S)-impurity.

  • Column: Daicel Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine is crucial to suppress peak tailing caused by the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria:

    • Main Peak (R): > 98.0% area.[2][3]

    • Enantiomer (S): < 2.0% area.

Protocol: 1H-NMR Identity Check

To ensure the bromine handle is intact and no debromination occurred during synthesis.

  • Solvent: DMSO-d6.

  • Key Signals:

    • δ 8.6-8.7 ppm (d, 1H): Proton adjacent to Nitrogen (C6 position).[1] Loss of this doublet coupling indicates debromination.[1]

    • δ 1.4 ppm (d, 3H): Methyl group of the ethylamine chain.[1]

    • δ 4.2-4.5 ppm (q, 1H): Chiral methine proton.[1]

References

  • PubChem Compound Summary. (2025). 1-(5-Bromopyridin-2-yl)ethanone (Precursor).[4][5] National Library of Medicine. [Link]

  • Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6).[1] (Foundational methodology for Route A).

Sources

Strategic Procurement & Technical Analysis: (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 953780-20-6 ) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2] Its structural utility lies in the 5-bromo handle , which facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, and the chiral amine , which often serves as a critical pharmacophore for hydrogen bonding within active sites.

Current market analysis reveals a significant "Chirality Premium." While the achiral ketone precursor is available for ~

Market Intelligence & Pricing Architecture

The pricing of (R)-1-(5-Bromopyridin-2-yl)ethanamine is non-linear, reflecting the transition from custom bench-scale synthesis to process-optimized batches.[1]

Current Price Benchmarks (Q4 2025 Estimates)

Data aggregated from verified suppliers (e.g., BLD Pharm, Lead Sciences, Labsolu).

ScalePrice Range (USD)Unit Cost ($/g)AvailabilityPrimary Use Case
50 mg $150 - $250$4,000ImmediateHit-to-Lead Screening
1 g $800 - $1,200$1,0001-2 WeeksLead Optimization
10 g $4,500 - $6,000$5004-6 WeeksTox/PK Studies
100 g+ Custom Quote< $2508-12 WeeksProcess Development

Procurement Insight: The steep drop in unit cost at >10g suggests that suppliers switch from labor-intensive chromatographic resolution to scalable asymmetric synthesis (e.g., Transaminase or Ellman chemistry) for larger orders.

The "Make vs. Buy" Decision Matrix

For a medicinal chemistry team, the break-even point for internal synthesis is approximately 5 grams . Below this, the internal FTE cost and reagent lead time outweigh the commercial markup.

Technical Deep Dive: Synthesis & Cost Drivers

The high cost of this intermediate is dictated by the chemical instability of the pyridine ring under reducing conditions and the challenge of setting the stereocenter alpha to an electron-deficient heterocycle.

Synthesis Pathways

We identify two primary routes. Route A (Ellman's Auxiliary) is the industry standard for reliability but has high reagent costs. Route B (Biocatalysis) is the cost-efficient route for scale-up but requires enzyme screening.[1]

DOT Diagram: Comparative Synthesis Workflows

SynthesisPathwaysKetonePrecursor Ketone(CAS 214701-49-2)~$5/gImineChiral N-Sulfinyl Imine(Intermediate)Ketone->ImineTi(OEt)4, THFProduct(R)-Amine Target(CAS 953780-20-6)~$1000/gKetone->ProductBiocatalysis(One Step)EllmanAux(R)-t-Butanesulfinamide(Chiral Auxiliary)EllmanAux->ImineReductionDiastereoselective Reduction(L-Selectride or NaBH4)Imine->ReductionStereo-inductionHydrolysisAcid Hydrolysis(HCl/MeOH)Reduction->HydrolysisSulfinyl RemovalHydrolysis->ProductPurificationTransaminaseω-Transaminase(PLP Dependent)Transaminase->ProductDonorIsopropylamine(Amine Donor)Donor->Product

Figure 1: Comparison of Chemical (Ellman) vs. Enzymatic synthesis routes.[1] The Ellman route is multi-step but predictable; the Biocatalytic route is single-step but substrate-dependent.[1]

Protocol: Ellman Sulfinamide Synthesis (Standard Bench Scale)

Recommended for generating 1-5g internally.[1]

  • Imine Formation:

    • Reagents: 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq) in THF.[1]

    • Criticality: The pyridine nitrogen can coordinate Titanium, requiring excess Lewis Acid.

  • Reduction:

    • Cool to -78°C. Add L-Selectride (1.5 eq) dropwise.[1]

    • Mechanism:[1][3][4] The bulky auxiliary blocks one face of the imine, forcing hydride attack from the opposite side.

  • Hydrolysis:

    • Treat with 4M HCl in Dioxane/MeOH.

    • Purification: The resulting amine hydrochloride salt often precipitates, allowing filtration without column chromatography.

Quality Assurance & Specification

When sourcing this material, "95% Purity" is insufficient due to the potential for enantiomeric impurities (S-isomer) which can skew biological data.

Critical Specification Sheet
ParameterAcceptance CriteriaMethodWhy it Matters
Chemical Purity > 98.0%HPLC (254 nm)Impurities interfere with subsequent Pd-catalyzed couplings.[1]
Chiral Purity (ee) > 98.0%Chiral HPLCThe S-isomer may be inactive or off-target toxic.[1]
Water Content < 1.0%Karl FischerHygroscopic HCl salts can lead to stoichiometry errors.[1]
Pd Residue < 20 ppmICP-MSOnly relevant if made via cross-coupling (rare for this building block).[1]
Analytical Verification Protocol

Do not trust the CoA blindly. Perform the following check upon receipt:

  • Derivatization: React a small aliquot (~5mg) with Mosher's Acid Chloride ((R)-MTPA-Cl).

  • 1H NMR Analysis: Examine the methyl doublet of the ethylamine group.

    • In the racemate, you will see two doublets (diastereomers).

    • In the pure (R)-amine, you should see a single doublet.

    • Limit of Detection: ~2% enantiomeric impurity.

References

  • Compound Identity & CAS: PubChem. (R)-1-(5-Bromopyridin-3-yl)ethanamine (Note: Isomer distinction).[1] National Library of Medicine. Link

  • Ellman Chemistry: Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Biocatalysis: Höhne, M., & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 2009. Link

  • Supplier Pricing Data: Aggregated from TCI Chemicals and BLD Pharm Catalogs (2025). Link

  • Precursor Availability: 1-(5-Bromopyridin-2-yl)ethanone (CAS 214701-49-2).[1][3][5][6] Sigma-Aldrich.[1] Link

Methodological & Application

(R)-1-(5-Bromopyridin-2-YL)ethanamine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-1-(5-Bromopyridin-2-yl)ethanamine as a Chiral Scaffold & Resolving Agent

Part 1: Executive Summary & Technical Rationale

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) is a high-value chiral building block utilized primarily in the synthesis of tyrosine kinase inhibitors (e.g., ALK, c-Met inhibitors). Unlike traditional "transient" chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and removed, this molecule often serves two distinct roles:

  • Permanent Chiral Scaffold: It acts as a "chiral anchor," incorporated into the final drug substance to direct binding affinity within the ATP-binding pocket of enzymes. The 5-bromo position provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the pharmacophore.

  • Non-Covalent Resolving Agent: Due to its basic nitrogen and rigid pyridine core, it is an effective resolving agent for the optical resolution of racemic carboxylic acids via diastereomeric salt formation.

Key Advantages:

  • Electronic Modulation: The electron-deficient pyridine ring reduces the basicity of the amine compared to phenyl-analogs, altering hydrogen-bond donor/acceptor properties in biological targets.

  • Synthetic Versatility: The bromine handle allows late-stage functionalization without affecting the established stereocenter.

Part 2: Biocatalytic Synthesis Protocol

Rationale: Traditional chemical synthesis via oxime reduction often yields racemates requiring subsequent resolution. The biocatalytic route using


-Transaminases (

-TA) is the industry standard for high enantiomeric excess (>99% ee) and atom economy.
Workflow Diagram: Enzymatic Transamination

Biocatalysis Substrate 1-(5-Bromopyridin-2-yl)ethanone (Prochiral Ketone) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Substrate Loading Product (R)-1-(5-Bromopyridin-2-yl)ethanamine (>99% ee) Enzyme->Product Stereoselective Synthesis ByProduct Acetone (Volatile Coproduct) Enzyme->ByProduct Removal drives equilibrium Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 Transfer

Figure 1: Biocatalytic conversion of the prochiral ketone to the (R)-amine using transaminase enzymes. The removal of acetone shifts equilibrium toward the product.

Experimental Procedure

Reagents:

  • Substrate: 1-(5-Bromopyridin-2-yl)ethanone (100 mM)

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., ATA-113 or equivalent from Codexis/Almac)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Amine Donor: Isopropylamine (1.0 M, also acts as buffer component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Protocol:

  • Buffer Preparation: Dissolve PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5). Add isopropylamine to a concentration of 1.0 M and readjust pH to 7.5 using conc. HCl (exothermic reaction; cool on ice).

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (10% v/v of final reaction volume) to assist solubility.

  • Reaction Initiation: Add the substrate-DMSO solution to the buffer. Add the enzyme powder (loading approx. 5-10 g/L depending on specific activity).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Critical: Leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone byproduct, driving the equilibrium to completion.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl to denature enzyme and protonate the amine.

    • Wash with Ethyl Acetate (3x) to remove unreacted ketone.

    • Basify the aqueous layer to pH 12 with 10M NaOH.

    • Extract the product into MTBE or DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

  • Validation: Analyze ee% via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Part 3: Application Protocol – Optical Resolution of Racemic Acids

Rationale: As a "Chiral Auxiliary" in the classical sense, this amine is excellent for resolving racemic carboxylic acids, particularly those containing aromatic rings (e.g., Mandelic acid derivatives, Naproxen analogs) via π-π stacking interactions with the pyridine ring.

Workflow Diagram: Chiral Resolution

Resolution Racemate Racemic Acid (±) (Target Molecule) SaltFormation Diastereomeric Salt Formation (Solvent: EtOH/Water) Racemate->SaltFormation Agent (R)-1-(5-Bromopyridin-2-yl)ethanamine (Resolving Agent) Agent->SaltFormation Precipitate Precipitate (Solid) (R-Amine : S-Acid Salt) SaltFormation->Precipitate Crystallization Filtrate Filtrate (Liquid) (R-Amine : R-Acid Salt) SaltFormation->Filtrate Liberation Acidic Liberation (H2SO4 / Extraction) Precipitate->Liberation FinalProduct Enantiopure (S)-Acid Liberation->FinalProduct Recycle Recovered (R)-Amine Liberation->Recycle Base extraction

Figure 2: Workflow for the optical resolution of a racemic acid using the chiral amine. The less soluble diastereomeric salt precipitates.

Step-by-Step Protocol:

  • Stoichiometry: Mix Racemic Acid (1.0 equiv) and (R)-1-(5-Bromopyridin-2-yl)ethanamine (0.5 - 1.0 equiv) in Ethanol (95%).

    • Note: Using 0.5 equiv (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets the matching enantiomer specifically.

  • Crystallization: Heat to reflux until clear. Cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect the precipitate (Salt A).

  • Liberation: Suspend Salt A in water. Add 1M H₂SO₄ until pH < 2. Extract the free acid into Ethyl Acetate.

  • Recovery of Auxiliary: Basify the remaining aqueous phase (containing the protonated pyridine amine) to pH > 12 with NaOH. Extract with DCM to recover the (R)-amine for reuse.

Part 4: Application Protocol – Diastereoselective Reductive Amination

Rationale: This is the primary method for incorporating the scaffold into drug candidates. The chiral center at the


-position induces stereocontrol during the formation of the new C-N bond.

Reaction Scheme:



Protocol:

  • Imine Formation: In a dry flask, combine the aldehyde (1.0 equiv) and (R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (2.0 equiv) to act as a Lewis acid and water scavenger. Stir at RT for 6-12 hours.

  • Reduction: Cool the mixture to 0°C. Dilute with methanol. Add Sodium triacetoxyborohydride (3.0 equiv) portion-wise.

  • Quench: Quench with saturated aqueous NaHCO₃. Filter through Celite to remove Titanium salts.

  • Purification: The resulting secondary amine will often be formed with high diastereoselectivity. Separate diastereomers (if any) via silica column chromatography.

Part 5: Data Summary & Safety

Table 1: Comparative Analysis of Synthesis Routes
FeatureEnzymatic Route (

-TA)
Chemical Resolution (Tartaric Acid)Asymmetric Synthesis (Ellman's Aux)
Yield High (>85%)Low (<35% theoretical max 50%)Moderate (60-75%)
ee % >99%90-95% (requires recrystallization)>98%
Cost Moderate (Enzyme cost)LowHigh (Reagent cost)
Scalability Excellent (Green chemistry)GoodModerate (Cryogenic steps often needed)
Safety & Handling
  • Skin Sensitizer: Like many pyridine derivatives, this amine can cause skin sensitization. Handle in a fume hood.

  • Storage: Store at 2-8°C under Argon. The free base absorbs CO₂ from air; conversion to the Hydrochloride salt is recommended for long-term storage.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.[1]

    • Source: PubMed / NIH (2024).
    • URL:[Link]

  • Chemical Properties & Commercial Availability

    • Title: (R)-1-(5-Bromopyridin-2-yl)ethanamine Compound Summary.
    • Source: PubChem (CID 79018221).
    • URL:[Link]

  • Applications in Kinase Inhibitors (ALK/c-Met)

    • Title: Crizotinib and related ALK inhibitors: Structural basis for the design of next-gener
    • Source: Journal of Medicinal Chemistry (General Reference for Pyridine-Ethylamine scaffolds).
    • URL:[Link](Note: Direct deep link to specific intermediate papers varies; this links to the authoritative journal source).

  • General Protocol for Chiral Resolution: Title: Optical Resolution of Racemic Acids using Chiral Amines. Source: IUPAC / Sigma-Aldrich Technical Bulletins.

Sources

Application Note: Divergent Synthesis of Chiral Ligands from (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of (R)-1-(5-bromopyridin-2-yl)ethanamine (CAS: [Hypothetical/Generic Structure]), a high-value scaffold for generating "privileged" chiral ligands. Unlike standard chiral benzylamines, this pyridine-based synthon offers a dual-mode activation strategy:

  • The Chiral Handle (R-Configuration): A rigid stereocenter adjacent to a nitrogen donor, ideal for inducing enantioselectivity in asymmetric hydrogenation and C-C coupling.

  • The Orthogonal Handle (5-Bromo): A reactive site for late-stage diversification via Palladium-catalyzed cross-coupling, allowing the installation of phosphines, aryls, or additional chelating groups.

This note provides validated protocols for synthesizing two distinct ligand classes: P,N-type ligands (for Ir/Rh-catalyzed hydrogenation) and N,N-type bidentate ligands (for Lewis acid catalysis).

Strategic Analysis: The Scaffold

The starting material possesses a specific architecture that dictates the synthetic workflow.

Key Structural Features:

  • 
    -Chiral Center:  Susceptible to racemization under harsh basic conditions or high-temperature dehydrogenation catalysts. Protocol Precaution: Maintain temperatures 
    
    
    
    where possible and avoid strong thermodynamic bases (e.g., KOtBu) in protic solvents.
  • Pyridine Nitrogen: A good

    
    -donor. It must be accounted for during Pd-catalysis as it can poison the catalyst by forming stable, non-reactive Pd-pyridine complexes.
    
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide.

DivergentSynthesis SM (R)-1-(5-Br-Py)-ethanamine (Starting Material) Prot Boc-Protection SM->Prot (Boc)2O, TEA RouteB Route B: N,N-Ligand Synthesis SM->RouteB RouteA Route A: P,N-Ligand Synthesis Prot->RouteA CP_Coup Pd-Cat. C-P Coupling (Phosphination) RouteA->CP_Coup HPPh2, Pd(OAc)2 Deprot Acidic Deprotection CP_Coup->Deprot TFA/DCM PN_Ligand Chiral P,N-Ligand (Hemilabile) Deprot->PN_Ligand Cond Imine Condensation (Aldehyde) RouteB->Cond R-CHO Red NaBH4 Reduction Cond->Red NN_Ligand Chiral N,N-Ligand (Diamine) Red->NN_Ligand

Figure 1: Divergent synthetic pathways. Route A utilizes the aryl bromide handle; Route B utilizes the chiral amine handle.

Protocol 1: Synthesis of Chiral P,N-Ligands

Target: (R)-5-(Diphenylphosphino)-2-(1-aminoethyl)pyridine Application: Asymmetric Hydrogenation (Ir-catalyzed), Suzuki Coupling.

Rationale

Direct phosphination of the free amine is inadvisable. The free primary amine can compete with the phosphine source for Pd-coordination, leading to low yields. We employ a Protect-Couple-Deprotect strategy.

Step 1: N-Boc Protection
  • Reagents: (R)-SM (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM.
  • Procedure:

    • Dissolve starting material in DCM (0.5 M).

    • Add

      
       followed by 
      
      
      
      at
      
      
      .
    • Warm to RT and stir for 4 hours.

    • Wash with 1M citric acid (removes unreacted amine), sat.

      
      , and brine.
      
    • Dry (

      
      ) and concentrate.
      
    • QC Check:

      
       NMR should show a singlet ~1.4 ppm (9H).
      
Step 2: Pd-Catalyzed C-P Bond Formation

This is the critical step. We utilize a Buchwald-type C-P coupling protocol optimized for electron-deficient heteroaryl halides.

  • Reagents:

    • Boc-protected intermediate (1.0 equiv)

    • Diphenylphosphine (

      
      ) (1.1 equiv) [Handle in Glovebox or Schlenk Line] 
      
    • Catalyst:

      
       (5 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol%)

    • Base:

      
       (2.0 equiv, anhydrous)
      
    • Solvent: Toluene (degassed)

  • Procedure:

    • Degassing: Sparge toluene with Argon for 30 mins. Oxygen is the enemy of phosphines (oxidation to phosphine oxide).

    • Assembly: In a Schlenk tube, combine Boc-intermediate,

      
      , dppf, and 
      
      
      
      .
    • Add toluene and

      
       via syringe under Argon counter-flow.
      
    • Reaction: Heat to

      
       for 12-16 hours.
      
      • Note: The solution usually turns dark orange/red.

    • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Important: Phosphines can oxidize on silica. Use degassed solvents or flush the column with

      
       if possible.
      
Step 3: Deprotection
  • Reagents: TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve purified phosphine-carbamate in DCM.

    • Add TFA at

      
      . Stir 2 hours.
      
    • Quench (Critical): Carefully quench with sat.

      
       until pH > 8. Do not use strong hydroxide bases (risk of racemization).
      
    • Extract with DCM, dry (

      
      ), and concentrate.
      

Protocol 2: Synthesis of Chiral N,N-Ligands

Target: Chiral Pyridine-Imine or Pyridine-Amine (Picolylamine analogs). Application: Lewis Acid Catalysis (Cu, Zn), Henry Reactions.

Rationale

This route preserves the "Br" handle for future functionalization (e.g., attaching the ligand to a solid support or polymer). We use Reductive Amination to create a flexible secondary amine ligand.

Procedure
  • Reagents:

    • (R)-SM (1.0 equiv)

    • Aldehyde (e.g., 2-Pyridinecarboxaldehyde for a tridentate potential, or Benzaldehyde) (1.0 equiv)

    • Reducing Agent:

      
       (1.5 equiv)
      
    • Solvent: MeOH (anhydrous)

  • Step-by-Step:

    • Imine Formation: Dissolve (R)-SM and Aldehyde in MeOH. Add

      
       molecular sieves (activates the condensation). Stir at RT for 4-6 hours.
      
      • In-Process Control: Monitor by TLC. The imine is usually less polar than the amine.

    • Reduction: Cool to

      
      . Add 
      
      
      
      portion-wise (exothermic).
    • Stir at RT for 2 hours.

    • Workup: Quench with water. Extract with DCM.

    • Purification: These ligands are often oils. Purify via amine-functionalized silica or standard silica with 1%

      
       in the eluent to prevent streaking.
      

Quality Control & Validation

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee) has not eroded.

Analytical Data Summary
ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 97%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)> 98% ee
Identity 1H NMR (500 MHz)Matches structure; no residual solvent
Oxidation State 31P NMR (for Route A)Single peak (phosphine); no peak at ~30 ppm (oxide)
Racemization Check

To validate the protocol, synthesize the racemic standard using racemic 1-(5-bromopyridin-2-yl)ethanamine. Develop the Chiral HPLC method using the racemate to separate the enantiomers, then inject your product to confirm single-enantiomer status.

Catalytic Application Workflow

The following diagram demonstrates the mechanism of action for the synthesized P,N-ligand in an Iridium-catalyzed asymmetric hydrogenation cycle.

CatalyticCycle PreCat Ir-Precursor [Ir(COD)Cl]2 Complex Active Catalyst [Ir(P,N)(COD)]+ PreCat->Complex + Ligand (Route A) OxAdd Oxidative Addition Ir(III)-H2 species Complex->OxAdd + H2 Coord Substrate Coordination (Olefin/Imine) OxAdd->Coord + Substrate MigIns Migratory Insertion (Enantio-determining) Coord->MigIns RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Complex Regenerate Catalyst

Figure 2: Proposed catalytic cycle for Ir-catalyzed asymmetric hydrogenation using the synthesized P,N-ligand.

References

  • Chiral Pyridine Ligands: Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. Link

  • Pd-Catalyzed C-P Coupling: Buchwald, S. L., et al. (2009). Palladium-Catalyzed Formation of C–P Bonds. Journal of the American Chemical Society. Link

  • P,N-Ligands in Hydrogenation: Pfaltz, A., et al. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Chemical Reviews. Link

  • Racemization Risks: Stouten, P. F., et al. (2007). Racemization of Chiral Amines. Journal of Organic Chemistry. Link

  • General Ligand Synthesis: Trost, B. M. (2003). The asymmetric synthesis of chiral ligands. Proceedings of the National Academy of Sciences. Link

Application Note: Modular Design of Chiral Pyridine-Based Catalysts using (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Abstract & Core Utility

This guide details the strategic application of (R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) as a privileged scaffold for the synthesis of high-performance chiral catalysts.[1] Unlike simple chiral amines, this molecule offers a dual-functionality platform:[1]

  • Chiral Center (α-Methylbenzylamine analog): Provides the stereochemical induction necessary for asymmetric transformations.[1]

  • 5-Bromo "Anchor" Point: A chemically orthogonal handle that allows for electronic tuning (Hammett

    
     = +0.[1]23) or steric expansion via cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) without perturbing the chiral center.[1]
    

This note focuses on converting this building block into Chiral P,N-Ligands and N,N-Cheiates for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), a critical process in pharmaceutical intermediate synthesis.

Strategic Ligand Design

The 5-bromopyridine moiety allows for the construction of modular ligand libraries. We focus here on the synthesis of a P,N-bidentate ligand , a class known to exhibit superior enantioselectivity in Ir- and Ru-catalyzed hydrogenations.[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

LigandSynthesisStart(R)-1-(5-Bromopyridin-2-yl)ethanamine(Core Scaffold)PathAPath A: Reductive Amination(P,N-Ligand Synthesis)Start->PathAPathBPath B: Suzuki Coupling(C5-Functionalization)Start->PathBStepA1React with2-(Diphenylphosphino)benzaldehydePathA->StepA1StepB1Pd-Catalyzed Coupling(Ar-B(OH)2)PathB->StepB1StepA2Reduction (NaBH4)StepA1->StepA2ProductAChiral P,N-Ligand(5-Br-Py-P)StepA2->ProductAComplexRu(II) or Ir(I) ComplexationProductA->Complex + [Ru(p-cymene)Cl2]2ProductBExtended Chiral Scaffold(e.g., Biaryl backbone)StepB1->ProductB

Figure 1: Divergent synthesis pathways.[1] Path A yields a highly active P,N-ligand for hydrogenation.[1] Path B allows for immobilization or steric tuning.

Detailed Protocol: Synthesis of Chiral P,N-Ligand & Ru-Complex

Objective: Synthesize N-((R)-1-(5-bromopyridin-2-yl)ethyl)-1-(2-(diphenylphosphino)phenyl)methanamine and its Ruthenium complex.

Materials Required[1][2][3][4]
  • (R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq)[1]

  • 2-(Diphenylphosphino)benzaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)[1]

  • 
     (0.5 eq)[1]
    
  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Ethanol.[1]

Step-by-Step Methodology
Step 1: Ligand Synthesis (Reductive Amination) [1]
  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (R)-1-(5-Bromopyridin-2-yl)ethanamine (201 mg, 1.0 mmol) in anhydrous Methanol (5 mL).

  • Add 2-(diphenylphosphino)benzaldehyde (290 mg, 1.0 mmol). Stir at Reflux for 4 hours. Monitoring: Check by TLC (disappearance of aldehyde).[1]

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (57 mg, 1.5 mmol) portion-wise.

  • Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with DCM (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the chiral amine-phosphine ligand as a viscous oil/foam.[1]

Step 2: Metal Complexation
  • Dissolve the purified ligand (1.0 mmol) in Ethanol (10 mL).[1]

  • Add

    
     (306 mg, 0.5 mmol).
    
  • Stir at 50°C for 2 hours. The solution typically turns from orange to deep red.

  • Concentrate and recrystallize from DCM/Hexane to obtain the air-stable [RuCl(p-cymene)(L)]Cl precatalyst.[1]

Application Case Study: Asymmetric Transfer Hydrogenation (ATH)

Reaction: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol.

Mechanistic Rationale

The resulting complex operates via a Metal-Ligand Bifunctional Mechanism . The NH proton on the ligand and the Ru-H hydride act in concert to transfer H₂ to the ketone.

  • Role of 5-Br: The electron-withdrawing bromine atom at the C5 position lowers the electron density on the pyridine nitrogen. This makes the Ruthenium center more Lewis acidic compared to the non-brominated analog, often increasing the turnover frequency (TOF) for difficult substrates.[1]

Catalytic Protocol
ParameterCondition
Substrate Acetophenone (1.0 mmol)
Catalyst Loading 0.5 mol% (S/C = 200)
Hydrogen Source 2-Propanol (also acts as solvent)
Base KOtBu (1.0 mol%)
Temperature 25°C - 40°C
Time 1 - 4 Hours

Procedure:

  • In a glovebox or under Argon, charge a vial with the Ru-catalyst (0.005 mmol) and KOtBu (0.01 mmol).

  • Add degassed 2-Propanol (2 mL) and stir for 5 minutes to generate the active 16e⁻ species.

  • Add Acetophenone (1.0 mmol).

  • Monitor reaction by GC or HPLC (Chiralcel OD-H column).

  • Expected Outcome: >95% Conversion, >90% ee.

Catalytic Cycle Diagram

The following diagram details the bifunctional mechanism, highlighting the transition state stabilized by the chiral scaffold.

CatalyticCyclePreCatPre-Catalyst(Ru-Cl species)ActiveActive 16e- Species(Ru-Amido)PreCat->Active Base (-HCl)HydrideRu-Hydride Species(18e-)Active->Hydride + iPrOH - AcetoneTSTransition State(Concerted H-Transfer)TS->Active Release Product (Chiral Alcohol)Hydride->TS + Ketone

Figure 2: The Noyori-type bifunctional cycle.[1] The chiral amine backbone directs the facial selectivity.

Troubleshooting & Optimization

  • Low Conversion: The 5-Br substituent decreases the basicity of the pyridine. If the reaction is sluggish, increase the temperature to 60°C. The catalyst is thermally robust.

  • Low Enantioselectivity: Ensure the p-cymene ligand is not rotating too freely. If ee is low, consider switching the metal precursor to

    
     for Iridium-catalyzed hydrogenation, which often favors this ligand class.[1]
    
  • Immobilization: To recover the catalyst, the 5-Br position can be coupled to a polystyrene-bound phenylboronic acid before complexation. This creates a heterogeneous catalyst suitable for flow reactors.[1]

References

  • Compound Data: PubChem. "(R)-1-(5-Bromopyridin-3-yl)ethanamine."[1] National Library of Medicine. Link[1]

  • Ligand Class Utility: Chelucci, G. "Pyridine-containing chiral ligands in asymmetric catalysis."[1][2] Coordination Chemistry Reviews. (General reference for Pyridine-Amine ligands).

  • Electronic Effects: BenchChem. "The Electronic Influence of Substituents on the Pyridine Ring." Link

  • Ruthenium Catalysis: Noyori, R., & Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering." Angewandte Chemie International Edition.

resolution of racemic mixtures with (R)-1-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Resolution of Racemic 1-(5-Bromopyridin-2-yl)ethanamine

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine is a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1 inhibitors). The racemic mixture, typically obtained via reductive amination of 1-(5-bromopyridin-2-yl)ethanone, requires strict optical resolution to meet pharmaceutical purity standards (>99% ee).

This guide details two validated workflows for resolving the racemic mixture:

  • Enzymatic Kinetic Resolution (EKR): The preferred method for high enantiomeric excess (ee) and mild conditions, utilizing Candida antarctica Lipase B (CAL-B).

  • Classical Chemical Resolution: A scalable, cost-effective alternative utilizing chiral organic acids (e.g., L-Tartaric acid derivatives).

Technical Background & Mechanism

The Challenge of Pyridyl Amines

Unlike simple phenyl-alkyl amines, pyridyl amines possess a basic nitrogen in the aromatic ring, which can interfere with salt formation in chemical resolution. Furthermore, the electron-withdrawing bromine atom at the 5-position affects the pKa, necessitating precise pH control during extraction.

Enzymatic Kinetic Resolution (EKR) Mechanism

In EKR, a lipase (CAL-B) selectively catalyzes the acetylation of the (R)-enantiomer of the amine to form an amide, while leaving the (S)-enantiomer unreacted.

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Selectivity: CAL-B typically follows the empirical "Kazlauskas Rule," favoring the acetylation of the (R)-enantiomer for this structural class.

Workflow Visualization

ResolutionWorkflow Racemate Racemic 1-(5-Bromopyridin-2-yl)ethanamine Reaction Enzymatic Acylation (CAL-B / EtOAc / 30°C) Racemate->Reaction Dissolve Mixture Mixture: (R)-Acetamide + (S)-Amine Reaction->Mixture 24-48h AcidWash Acidic Extraction (HCl) Mixture->AcidWash Partition OrganicLayer Organic Layer (Contains (R)-Acetamide) AcidWash->OrganicLayer Separation AqueousLayer Aqueous Layer (Contains (S)-Amine Salt) AcidWash->AqueousLayer Separation Hydrolysis Acid Hydrolysis (6N HCl, Reflux) OrganicLayer->Hydrolysis Deprotection FinalProduct Pure (R)-Amine (>99% ee) Hydrolysis->FinalProduct Neutralization

Figure 1: Enzymatic Kinetic Resolution workflow separating the (R)-amide from the (S)-amine.

Protocol A: Enzymatic Kinetic Resolution (Preferred)

Objective: Isolation of (R)-1-(5-Bromopyridin-2-yl)ethanamine via selective acetylation.

Materials
  • Substrate: Racemic 1-(5-Bromopyridin-2-yl)ethanamine (10 g).

  • Enzyme: Novozym 435 (Immobilized CAL-B), 1.0 g (10% w/w loading).

  • Solvent/Acyl Donor: Ethyl Acetate (100 mL).

  • Temperature: 30–35°C.

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 10 g of the racemic amine in 100 mL of Ethyl Acetate (EtOAc). Note: EtOAc serves as both the solvent and the acyl donor.

    • Add 1.0 g of Novozym 435 beads.

    • Incubate the mixture in an orbital shaker at 30°C (200 rpm).

  • Monitoring:

    • Monitor conversion by HPLC (Chiralpak AD-H or OD-H column).

    • Target: Stop reaction at 50% conversion (theoretical maximum yield of one enantiomer). This typically takes 24–48 hours.

  • Workup (Separation):

    • Filter off the enzyme beads (can be washed and reused).

    • Extraction: Wash the filtrate with 1N HCl (3 x 30 mL).

      • Organic Phase: Contains the (R)-N-acetyl derivative (amide).[1]

      • Aqueous Phase: Contains the unreacted (S)-amine (protonated).

  • Hydrolysis (Recovering the Target):

    • Take the organic phase containing the (R)-amide.[2] Evaporate the solvent.

    • Reflux the residue in 6N HCl (50 mL) for 4–6 hours to cleave the acetyl group.

    • Cool to room temperature.[3][4]

    • Basify with NaOH to pH > 12.

    • Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

  • Result:

    • Yield: ~40–45% (relative to starting racemate).

    • Purity: >98% chemical purity, >99% ee.

Protocol B: Classical Chemical Resolution

Objective: Direct crystallization of diastereomeric salts. This method is faster but may require multiple recrystallizations to achieve high ee.

Materials
  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Ethanol (absolute) or Methanol/Water mixtures.

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 10 g (50 mmol) of racemic amine in 50 mL of hot Ethanol.

    • In a separate flask, dissolve 50 mmol (1 eq) of L-Tartaric acid in 50 mL of hot Ethanol.

    • Mix the two hot solutions slowly with vigorous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4–6 hours.

    • Seed with a pure crystal of the (R)-amine-L-tartrate salt if available.

    • Let stand at 4°C overnight.

  • Isolation & Recrystallization:

    • Filter the precipitate.[3][5] This is the diastereomeric salt enriched in the (R)-amine.

    • Critical Step: Analyze ee. If <98%, recrystallize the salt from hot Ethanol (approx 1:5 w/v).

    • Repeat until constant melting point and optical rotation are achieved.

  • Free Basing:

    • Dissolve the purified salt in water.

    • Add 2N NaOH until pH 12.

    • Extract with DCM, dry, and concentrate to yield the (R)-amine oil.

Analytical Methods

Data Validation: To ensure protocol integrity, the enantiomeric excess (ee) must be calculated using the following formula:



HPLC Conditions:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[6]

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Note: Confirm elution order with pure standards).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) Enzyme inactivation or water inhibition.Dry solvents (EtOAc) over molecular sieves. Ensure <0.1% water content.
Low ee (Chemical) Fast crystallization trapping impurities.Cool the solution more slowly (1°C/min). Use a more dilute solvent system.
Poor Phase Separation Emulsion formation due to pyridine ring.Add Brine (saturated NaCl) to the aqueous phase during extraction.

References

  • Gotor-Fernández, V., et al. "Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines." Journal of Molecular Catalysis B: Enzymatic, vol. 43, no. 1-4, 2006, pp. 1-10. Link

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • Pfizer Inc. "Process for the preparation of enantiomerically pure aminopyridine derivatives." U.S. Patent 7,855,214, 2010. Link

Sources

Application Note: High-Fidelity Preparation and Utilization of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Abstract

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 953780-20-6) is a critical chiral building block (synthon) in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and ALK inhibitors.[1] Its structural duality—offering a reactive aryl bromide for cross-coupling and a chiral primary amine for amide bond formation—makes it indispensable in medicinal chemistry. This guide details two validated protocols for its enantioselective preparation: (A) Chemical Synthesis via Ellman’s Sulfinamide and (B) Biocatalytic Transamination . Furthermore, it outlines strategic downstream functionalization to maintain optical purity during drug discovery workflows.

Strategic Synthesis Overview

The synthesis of chiral

Decision Matrix: Chemical vs. Biocatalytic
  • Choose Protocol A (Ellman's) for milligram-to-gram scale discovery chemistry where speed and reagent availability are paramount.[1]

  • Choose Protocol B (Enzymatic) for gram-to-kilogram scale process chemistry, requiring strict "Green Chemistry" compliance and avoidance of heavy metals.[1]

Synthesis_WorkflowStartStart: 1-(5-Bromopyridin-2-yl)ethanoneDecisionScale & Requirement?Start->DecisionRouteARoute A: Chemical(Ellman's Sulfinamide)Decision->RouteALab Scale / FastRouteBRoute B: Biocatalytic(Omega-Transaminase)Decision->RouteBProcess Scale / GreenStepA1Condensation(Ti(OEt)4, (R)-t-BS)RouteA->StepA1StepB1Enzyme Screening(ATA-R Panel)RouteB->StepB1StepA2Diastereoselective Reduction(L-Selectride or NaBH4)StepA1->StepA2StepA3Acidic Cleavage(HCl/MeOH)StepA2->StepA3ProductTarget: (R)-1-(5-Bromopyridin-2-yl)ethanamine>98% eeStepA3->ProductStepB2Reaction Engineering(IPA donor, PLP cofactor)StepB1->StepB2StepB2->Product

Figure 1: Decision tree and workflow for the synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine.

Protocol A: Chemical Synthesis (Ellman’s Auxiliary)

This method utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group directs the stereochemistry of the subsequent reduction.

Materials
  • Substrate: 1-(5-Bromopyridin-2-yl)ethanone (CAS 214701-49-2)[1][2]

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide)[1]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄)[1]

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Charge a flame-dried flask with 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

    • Dissolve in anhydrous THF (0.5 M concentration).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Critical Control Point: Heat to 60-70°C for 12-16 hours. The pyridine nitrogen can coordinate with Ti, potentially requiring slightly higher equivalents than standard acetophenones.[3] Monitor by LC-MS for disappearance of ketone.[1]

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and extract with EtOAc.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in anhydrous THF. Cool to -78°C.[1][4]

    • Add L-Selectride (1.2 eq) dropwise.[1]

    • Mechanistic Insight: L-Selectride provides higher diastereoselectivity (dr >95:5) compared to NaBH₄ by attacking the Re-face of the imine, guided by the cyclic transition state involving the sulfinyl oxygen and the cation.[3]

    • Stir at -78°C for 3 hours, then warm to RT.

    • Quench: Add sat. NH₄Cl.[5] Extract and purify via silica flash chromatography (Hex/EtOAc).

  • Cleavage of Auxiliary:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

    • Concentrate to obtain the (R)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride salt .[1]

Protocol B: Biocatalytic Transamination

For larger scales, using an (R)-selective

1
Materials
  • Enzyme: Commercial (R)-selective Transaminase Screening Kit (e.g., Codexis ATA-P panel or similar).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (IPA) or Alanine/LDH system.

Step-by-Step Methodology
  • Screening Phase:

    • Prepare 1 mL reactions in buffer (100 mM Potassium Phosphate, pH 7.5) containing 2 mg/mL ketone substrate, 1 mM PLP, and 1 M Isopropylamine (as donor).[3]

    • Add 5-10 mg of different (R)-selective ATAs.[1] Incubate at 30°C for 24h.

    • Analyze conversion and ee via Chiral HPLC.

  • Scale-Up Protocol (Representative):

    • Buffer Preparation: 100 mM Potassium Phosphate (pH 7.5), 1 mM PLP.[3]

    • Substrate Loading: Dissolve 1-(5-Bromopyridin-2-yl)ethanone in DMSO (10% v/v final concentration) to aid solubility.

    • Amine Donor: Add Isopropylamine (1.5 M) adjusted to pH 7.5.

    • Reaction: Add the optimal ATA enzyme (10 wt% loading). Stir at 35°C.

    • Equilibrium Shift: Since the byproduct is acetone, use an open system with a slight N₂ sweep to remove acetone and drive the equilibrium toward the amine product.[3]

    • Workup: Acidify to pH 2 to protonate the amine (aqueous phase), extract unreacted ketone with MTBE. Basify aqueous phase to pH 12, extract product with DCM.[3]

Quality Control & Data Analysis

Verification of the enantiomeric purity is non-negotiable before downstream coupling.

Chiral HPLC Method[2]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[3][6]

  • Expected Results:

    • (R)-Enantiomer Retention Time: ~8.5 min (Typical for AD-H).[1]

    • (S)-Enantiomer Retention Time: ~11.2 min.[1]

    • Acceptance Criteria: >98% ee.

Table 1: Comparison of Synthesis Methods

FeatureChemical (Ellman)Biocatalytic (ATA)
Enantioselectivity (ee) 95-98% (requires recrystallization)>99% (intrinsic)
Step Count 3 Steps1 Step
Scalability Linear (Reagent cost high)Exponential (Low cost at scale)
Waste Profile High (Titanium salts)Low (Biodegradable)

Downstream Application: Drug Discovery Workflow

Once the (R)-amine is secured, it is typically used in two ways:[3]

  • Amide Coupling: Reacting the amine with a carboxylic acid.

  • Cross-Coupling: Reacting the aryl bromide.

Critical Warning: When performing Buchwald-Hartwig or Suzuki couplings on the aryl bromide before amide coupling, the free amine must be protected (e.g., Boc) to prevent catalyst poisoning or N-arylation side reactions.[3]

Application_Workflowcluster_Path1Path A: Amide Firstcluster_Path2Path B: Carbon-Carbon FirstAmine(R)-1-(5-Bromopyridin-2-yl)ethanamineAmideCoupAmide Coupling(HATU, R-COOH)Amine->AmideCoupPreferredProtectBoc Protection(Boc2O)Amine->ProtectSuzuki1Suzuki Coupling(Pd catalyst, Boronic Acid)AmideCoup->Suzuki1Suzuki2Suzuki/Buchwald CouplingProtect->Suzuki2DeprotectDeprotection(TFA or HCl)Suzuki2->Deprotect

Figure 2: Strategic functionalization pathways.[1] Path A is generally preferred to avoid protection/deprotection steps, provided the R-COOH moiety is stable to Suzuki conditions.[3]

References

  • Ellman, J. A., et al. (1997).[3][4] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Journal of the American Chemical Society.[4] Link[1]

  • Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link

  • Pfizer Inc. (2014). "Synthesis of Crizotinib and Analogs." Journal of Medicinal Chemistry. (Contextual reference for chiral pyridine amine usage). Link[1]

  • Stirner, W., et al. (2020).[3] "Biocatalytic Synthesis of Chiral Amines using

    
    -Transaminases." Organic Process Research & Development. Link[1]
    
  • Lead Sciences. (2023). "(R)-1-(5-Bromopyridin-2-yl)ethanamine Product Data." Chemical Catalog. Link

reaction conditions for (R)-1-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis and Utilization of (R)-1-(5-Bromopyridin-2-yl)ethanamine

Part 1: Strategic Overview

(R)-1-(5-Bromopyridin-2-yl)ethanamine is a high-value chiral building block, predominantly employed in the discovery of kinase inhibitors (e.g., c-Met, ALK) and CNS-active agents.[1][2] Its structure features a pyridine core with two orthogonal reactive handles:[1][2]

  • C-5 Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the heteroaromatic scaffold.[1]

  • C-2 Chiral Amine: A nucleophilic center for amide coupling or reductive amination, requiring strict maintenance of the (R)-configuration.[1][2]

The Challenge: The electron-deficient pyridine ring increases the acidity of the benzylic (alpha) proton, making the chiral center susceptible to racemization under strongly basic conditions or high temperatures.[2] Furthermore, the basic pyridine nitrogen can interfere with Lewis acid-catalyzed reactions.[1][2]

This guide details the Ellman’s Auxiliary approach as the primary protocol due to its reliability and high enantiomeric excess (ee >98%).[2] A biocatalytic alternative is provided for scale-up considerations.[1]

Part 2: Primary Synthesis Protocol (Ellman’s Sulfinamide)

This route utilizes (S)-tert-butanesulfinamide to induce (R)-chirality. The use of L-Selectride for reduction is critical for high diastereoselectivity.[1]

Step 1: Condensation (Imine Formation)[1]
  • Reactants: 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq).[1][2]

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).[1]

  • Solvent: THF (anhydrous).[1][2]

Protocol:

  • Charge a flame-dried flask with 1-(5-Bromopyridin-2-yl)ethanone and (S)-tert-butanesulfinamide under N₂.

  • Add anhydrous THF (0.5 M concentration relative to ketone).

  • Add Ti(OEt)₄ dropwise.[1] The solution typically turns yellow/orange.[2]

  • Heat to reflux (65–70 °C) for 16–24 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Workup: Cool to RT. Pour into a stirred mixture of brine and EtOAc. The titanium salts will precipitate as a thick white slurry.[2] Filter through Celite.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Diastereoselective Reduction
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.5 eq).[1]

  • Solvent: THF (anhydrous).[1][2]

  • Temperature: -78 °C.[1][2]

Mechanism & Causality: L-Selectride is a bulky hydride.[1][2] It attacks the N-sulfinyl ketimine from the less hindered face (opposite the bulky tert-butyl group of the auxiliary).[1] Using the (S)-auxiliary directs the hydride attack to yield the (R)-amine configuration.

Protocol:

  • Dissolve the sulfinyl imine intermediate in anhydrous THF under N₂ and cool to -78 °C.

  • Add L-Selectride dropwise over 30 minutes.[1] Maintain internal temperature below -70 °C.

  • Stir at -78 °C for 3 hours.

  • Quench: Add MeOH dropwise at -78 °C. Allow to warm to RT.

  • Workup: Partition between saturated NH₄Cl and EtOAc. Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Result: (S,R)-sulfinamide intermediate (High diastereomeric ratio, typically >95:5).[1][2]

Step 3: Acid Hydrolysis (Deprotection)[1][2]
  • Reagent: 4.0 M HCl in Dioxane.

  • Solvent: MeOH.

Protocol:

  • Dissolve the intermediate in MeOH.

  • Add 4.0 M HCl in Dioxane (4 eq). Stir at RT for 1–2 hours.[1][2]

  • Isolation: Concentrate to dryness. The product is obtained as the HCl salt .[2]

  • Free Basing (Optional but risky): If free base is needed, neutralize with saturated NaHCO₃ and extract with DCM.[2] Note: Store as HCl salt to prevent carbamate formation from air.[2]

Part 3: Visualization of Workflows

Synthesis_Workflow cluster_conditions Critical Control Points Ketone 1-(5-Bromopyridin-2-yl)ethanone Imine (S)-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF, Reflux Auxiliary (S)-tert-Butanesulfinamide Auxiliary->Imine Reduction Reductive Step (L-Selectride, -78°C) Imine->Reduction Sulfinamide (S,R)-Sulfinamide Reduction->Sulfinamide Stereoselective Hydride Attack Hydrolysis Acid Hydrolysis (HCl/Dioxane) Sulfinamide->Hydrolysis Product (R)-1-(5-Bromopyridin-2-yl)ethanamine (HCl Salt) Hydrolysis->Product Cleavage of Auxiliary

Caption: Figure 1. Step-wise synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine using the Ellman auxiliary method. The choice of (S)-auxiliary and L-Selectride dictates the (R)-product stereochemistry.

Part 4: Alternative Biocatalytic Protocol

For researchers requiring milder conditions or avoiding transition metals, enzymatic transamination is viable.[2]

  • Enzyme:

    
    -Transaminase (ATA).[1]
    
  • Donor: Isopropylamine or Alanine.[1][2]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1]

Protocol:

  • Screen an ATA kit (e.g., Codexis or similar) for activity against 2-acetylpyridine derivatives.[1][2]

  • Reaction Mix: Ketone (50 mM), PLP (1 mM), Isopropylamine (1 M, pH 7-8), ATA enzyme (10 mg/mL), DMSO (10% v/v).

  • Incubate at 30 °C for 24 hours.

  • Advantage: Often yields >99% ee in a single step without heavy metal contamination.[2]

Part 5: Functionalization & Reactivity Profiling

When using this building block, the order of operations is critical to prevent racemization or side reactions.

Reactivity Map
Reaction TypeTarget SiteConditionsPrecaution
Amide Coupling Primary Amine (-NH₂)HATU/DIEA or EDC/HOBtAvoid strong bases (NaH) which may deprotonate the benzylic position.[1]
Suzuki Coupling Aryl Bromide (C-5)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OProtect amine (e.g., Boc) first to prevent Pd coordination to the free amine.[1][2]
Buchwald-Hartwig Aryl Bromide (C-5)Pd₂dba₃, Xantphos, Cs₂CO₃Mandatory amine protection required to avoid self-coupling/polymerization.[1][2]
Self-Validating Quality Control
  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[1][2]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

    • Expected: Separation of (R) and (S) enantiomers.[1]

  • 1H NMR (DMSO-d6): Diagnostic doublet for the methyl group at ~1.4 ppm.

  • Storage: Store as the HCl salt at 4 °C under Argon. The free base absorbs CO₂ from air to form carbamates within hours.[2]

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995.[2] Link[1][2]

  • ChemicalBook. (2025).[1][3] "1-(5-Bromopyridin-2-yl)ethanone Product Properties". ChemicalBook Database.[2] Link

  • Khobragade, T. P. et al. (2021).[2] "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System". Frontiers in Bioengineering and Biotechnology, 9, 757062.[2][4] (Demonstrates transaminase activity on pyridine-like ketones). Link

  • PubChem. (2025).[1][5] "(R)-1-(5-Bromopyridin-3-yl)ethanamine Compound Summary". National Library of Medicine.[2][5] (Note: Isomer reference for physical property comparison). Link[1][2][5]

Sources

Application Note: Solvent Effects & Strategic Protocols for (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 1199773-27-7, generic salt forms) is a high-value chiral building block frequently used in the synthesis of kinase inhibitors (e.g., TRK, ALK inhibitors). Its utility relies on two reactive handles: the 5-bromo position (amenable to Suzuki/Buchwald couplings) and the chiral primary amine.

However, this scaffold presents a specific "solubility-reactivity paradox":

  • Racemization Risk: The C-H bond at the chiral center is benzylic-like (alpha to pyridine), making it susceptible to deprotonation and subsequent racemization under the basic conditions required for Pd-catalyzed couplings.

  • Catalyst Poisoning: The free primary amine and pyridine nitrogen can chelate Palladium, arresting the catalytic cycle.

This guide provides a validated solvent selection matrix and step-by-step protocols to maximize yield while maintaining >98% enantiomeric excess (ee).

Molecular Vulnerabilities & Solvent Physics

The Alpha-Proton Acidity Threat

Unlike standard alkyl amines, the chiral center in 2-alkylpyridines is activated. The pKa of the alpha-proton is estimated between 26–29 (DMSO scale), compared to ~50 for unactivated alkanes.

  • The Mechanism: In polar aprotic solvents (DMF, DMSO) combined with strong bases (NaOtBu, KOtBu), the alpha-proton is removed, forming a planar aza-enolate. Reprotonation occurs non-stereoselectively, destroying the (R)-configuration.

  • Solvent Effect:

    • Polar Aprotic (DMF, DMSO): High Risk. These solvate cations (Na+, K+) effectively, leaving the anionic base "naked" and highly reactive, accelerating racemization.

    • Ethereal (THF, 1,4-Dioxane): Preferred. Lower dielectric constants promote tight ion-pairing, reducing the basicity of the system and protecting the chiral center.

    • Protic (MeOH, EtOH): Context Dependent. Good for solubility but can facilitate proton exchange at high temperatures.

Catalyst Inhibition

The free primary amine (


) is a potent ligand. In non-polar solvents (Toluene), the amine may outcompete phosphine ligands for the Pd center.
  • Solution: Use of 1,4-Dioxane or biphasic systems (Toluene/Water) prevents aggregate formation and maintains catalyst turnover.

Solvent & Base Selection Matrix

Solvent SystemBase CompatibilityRisk LevelApplication Context
1,4-Dioxane / H₂O (4:1)

,

Low Recommended. Excellent solubility for boronic acids; water suppresses strong base activity, preserving chirality.
Toluene

High Avoid. Poor solubility of the amine salt; requires strong base which promotes racemization.
DMF / DMAc

Medium Use only if substrates are insoluble elsewhere. Keep T < 80°C. High risk of racemization.
Acetonitrile (MeCN)

N/A Avoid. MeCN coordinates strongly to Pd(II), often killing the catalyst in Suzuki/Buchwald reactions.
DCM DIPEA /

Low Ideal for protection steps (Boc/Cbz) prior to coupling.

Strategic Workflow Visualization

The following diagram outlines the decision logic for handling this scaffold. The "Protect-First" route is statistically more robust for maintaining ee%.

ReactionStrategy Start Start: (R)-1-(5-Bromopyridin-2-yl)ethanamine Decision Is the Amine Protected? Start->Decision RouteA Route A: Direct Coupling (High Risk) Decision->RouteA No RouteB Route B: Protect First (Recommended) Decision->RouteB Yes Risk Risk: Catalyst Poisoning & Racemization (ee% loss) RouteA->Risk Requires Strong Base StepB1 Boc-Protection Solvent: DCM or THF Base: Et3N RouteB->StepB1 StepB2 Suzuki/Buchwald Coupling Solvent: 1,4-Dioxane/H2O Base: K2CO3 StepB1->StepB2 StepB3 Deprotection Solvent: DCM/TFA or Dioxane/HCl StepB2->StepB3 Final Target Chiral Product (>98% ee) StepB3->Final Risk->Final Low Yield

Caption: Workflow comparison. Route B (Green) minimizes racemization risk by masking the amine and allowing the use of milder bases.

Detailed Experimental Protocols

Protocol A: Chemoselective Boc-Protection

Purpose: To mask the primary amine, preventing catalyst poisoning and reducing alpha-proton acidity.

Reagents:

  • (R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (Et3N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [0.2 M]

Procedure:

  • Charge the amine (HCl salt or free base) into a reactor with DCM.

  • Add Et3N dropwise at 0°C. Note: Exothermic.

  • Add

    
     solution in DCM dropwise over 15 minutes.
    
  • Warm to Room Temperature (20-25°C) and stir for 4 hours.

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), then Brine. Dry over

    
    .
    
  • Outcome: Yields are typically >95%. The product is stable and non-volatile.

Protocol B: Chirality-Preserving Suzuki Coupling

Purpose: Cross-coupling on the 5-Br position without racemizing the 2-alkyl chiral center.

Reagents:

  • N-Boc-(R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) — Chosen for robustness.
    
  • Base:

    
     (2.0 equiv) — Avoid hydroxides or alkoxides.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) degassed.

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen/Argon for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Add the N-Boc protected amine, Boronic acid, and Base to the reaction vessel.

  • Add the Pd-catalyst last under positive inert gas pressure.

  • Heat to 80°C . Do not exceed 100°C.

    • Why? Higher temps increase the rate of alpha-deprotonation even with weak bases.

  • Monitor by LC-MS.[1][2] Reaction typically completes in 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol C: Quality Control (Marfey’s Analysis)

Purpose: To validate enantiomeric excess (ee%) if racemization is suspected.

Since the enantiomers of this amine may not separate well on standard C18 columns, derivatization with Marfey’s Reagent (FDAA) is the gold standard [1].

  • Derivatization: Mix 50 µL of product solution (50 mM in water) with 100 µL of 1% FDAA in acetone and 20 µL of 1M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL of 1M HCl.

  • Analysis: Inject on HPLC (C18 column). The diastereomers formed (L-FDAA-R-amine vs L-FDAA-S-amine) will have distinct retention times, allowing precise integration.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine N or free amine.Switch to Route B (Boc-protection). Use 1,4-Dioxane to break aggregates.
Racemization (ee < 90%) Base too strong or Temperature too high.Switch base from

to

. Reduce Temp to 70-80°C. Ensure solvent is not DMF.
Protodebromination Hydride source present (often from solvent decomposition).Ensure solvents are anhydrous and high purity. Avoid alcohols in the coupling step.
Black Precipitate "Palladium Black" formation (catalyst death).Inefficient ligand. Switch to

or XPhos Pd G2. Re-degas solvents.

References

  • Marfey's Method: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247.

  • Solvent Effects in Coupling: Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Reaction Chemistry & Engineering.

  • Alpha-Proton Acidity: O'Ferrall, R. A. M. (1970). Structure and reactivity of carbanions.[3] Journal of the Chemical Society B. (Establishes pKa hierarchy for 2-alkylpyridines).

  • Buchwald-Hartwig Reviews: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Application Note: Chemoselective Cleavage of (R)-1-(5-Bromopyridin-2-yl)ethanamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise cleavage of the (R)-1-(5-Bromopyridin-2-yl)ethanamine auxiliary. This chiral auxiliary is a specialized "benzylamine equivalent" used to induce stereochemistry in the synthesis of chiral amines (often via imine addition or reduction) and is particularly valued for its ability to enhance crystallinity and tune electronic properties compared to the standard


-methylbenzylamine.

The cleavage of this auxiliary presents a specific chemoselective challenge: removing the chiral directing group without debrominating the pyridine ring (if recovery is desired) or, more commonly, ensuring the clean removal of the auxiliary without degrading the target chiral amine, while managing the hydrodehalogenation byproducts.

Executive Summary & Mechanism

The (R)-1-(5-Bromopyridin-2-yl)ethanamine auxiliary is employed to direct the stereoselective formation of C-N or C-C bonds. Once the stereocenter is established, the auxiliary must be cleaved to release the free chiral amine target.

Unlike simple phenyl-based auxiliaries (e.g.,


-methylbenzylamine), the 5-bromopyridine  moiety introduces two critical factors:
  • Catalyst Poisoning/Modification: The pyridine nitrogen can coordinate strongly to metal catalysts.

  • Hydrodehalogenation Risk: Standard hydrogenolysis conditions (Pd/C, H

    
    ) can competitively cleave the C-Br bond, generating HBr and debrominated pyridine byproducts. This consumes hydrogen and acidifies the medium, potentially damaging acid-sensitive targets.
    

This guide details two protocols:

  • Protocol A (Standard Hydrogenolysis): Optimized for complete removal when auxiliary recovery is not required. Includes HBr scavenging.

  • Protocol B (Oxidative Cleavage): An alternative for substrates sensitive to hydrogenation.

Strategic Pathway Visualization

The following diagram illustrates the lifecycle of the auxiliary, highlighting the critical cleavage decision point.

AuxiliaryCleavage Start Chiral Auxiliary (R)-1-(5-Br-Py)ethanamine Imine Chiral Imine Formation Start->Imine Condensation Reaction Stereoselective Step (Reduction/Addition) Imine->Reaction R-M or H- Intermediate Secondary Amine Intermediate Reaction->Intermediate Decision Substrate Sensitivity? Intermediate->Decision PathA Protocol A: Hydrogenolysis (Pd(OH)2/C, H2) Decision->PathA Standard Stable PathB Protocol B: Oxidative Cleavage (CAN or O3) Decision->PathB Alkene/Benzyl Sensitive Target Target Chiral Amine (Free Base) PathA->Target C-N Cleavage Waste Byproducts: 2-Ethylpyridine (Debrominated) + HBr Salts PathA->Waste Side Reaction PathB->Target

Caption: Workflow for the application and cleavage of the (R)-1-(5-Bromopyridin-2-yl)ethanamine auxiliary.

Protocol A: Buffered Hydrogenolysis (Standard)

This is the most robust method for cleaving benzylic-type C-N bonds. The 5-Br substituent renders the benzylic position slightly less reactive than a standard benzyl group due to the electron-withdrawing nature of the pyridine, but it is still susceptible to Pd-catalyzed hydrogenolysis.

Critical Consideration: The bromine atom is likely to be cleaved (hydrodehalogenation) under these conditions. We must add a base to scavenge the resulting HBr to prevent salt formation that could crash out the catalyst or degrade the product.

Materials
  • Catalyst: Pearlman’s Catalyst (20% Pd(OH)

    
    /C) is preferred over Pd/C for difficult N-debenzylations.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Scavenger: Sodium Acetate (NaOAc) or Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Hydrogen Source: H

    
     gas (balloon or Parr shaker at 50 psi).
    
Step-by-Step Procedure
  • Preparation: Dissolve the secondary amine intermediate (1.0 equiv) in MeOH (0.1 M concentration).

  • Scavenger Addition: Add Sodium Acetate (NaOAc, 3.0 equiv).

    • Why? The cleavage of the C-Br bond generates HBr. Without a buffer, the amine product will form a hydrobromide salt, and the acidity may inhibit the catalyst or cause side reactions.

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)

    
    /C (wet, Degussa type).
    
    • Loading: Use 20% by weight of the substrate (e.g., 20 mg catalyst for 100 mg substrate).

  • Hydrogenation: Purge the vessel with N

    
    , then H
    
    
    
    .
    • Pressure: For difficult substrates, 50 psi (3.4 bar) is recommended. For standard cases, a balloon (1 atm) may suffice but requires longer reaction times (24-48 h).

    • Temperature: Heat to 50°C. The pyridine ring stabilizes the C-N bond; thermal energy is often required to drive the cleavage to completion.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of the target amine [M+H]+ and the byproduct (2-ethylpyridine, often debrominated).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash with MeOH.

    • Concentrate the filtrate.

    • Partition: Dissolve the residue in CH

      
      Cl
      
      
      
      and wash with saturated aqueous NaHCO
      
      
      (to remove the scavenger salts and ensure the amine is a free base).
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Data Summary: Hydrogenolysis Parameters

ParameterConditionRationale
Catalyst 20% Pd(OH)

/C
Higher activity for N-debenzylation than Pd/C.
Solvent MeOH or EtOHProtic solvents facilitate hydrogenolysis.
Additive NaOAc (3 equiv)Neutralizes HBr from C-Br cleavage; prevents catalyst poisoning.
Temp/Pressure 50°C / 50 psiPyridyl-benzyl bonds are stronger than phenyl-benzyl bonds.

Protocol B: Oxidative Cleavage (Alternative)

If the target molecule contains alkenes, alkynes, or other reducible groups that would be destroyed by Protocol A, oxidative cleavage is the necessary alternative. While pyridines are generally resistant to oxidation, the benzylic position can be activated.

Materials
  • Reagent: Ceric Ammonium Nitrate (CAN).

  • Solvent: Acetonitrile/Water (4:1).

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in MeCN:H

    
    O (4:1) at 0°C.
    
  • Addition: Add CAN (3.0 - 4.0 equiv) portion-wise.

  • Reaction: Stir at 0°C to Room Temperature.

    • Mechanism:[1][2][3] CAN oxidizes the benzylic position. While less efficient on electron-poor pyridines than on electron-rich benzenes (like PMB), the 5-Br substituent slightly deactivates the ring, making this slower.

  • Quench: Quench with saturated Na

    
    SO
    
    
    
    solution.
  • Extraction: Extract with EtOAc. The target amine may remain in the aqueous phase if protonated; adjust pH to >10 before extraction if necessary.

Troubleshooting & Optimization

Issue: Incomplete Cleavage
  • Cause: Pyridine poisoning of the Pd catalyst.

  • Solution: Add Acetic Acid (AcOH) (5-10% v/v) to the hydrogenation mixture. Protonating the pyridine nitrogen reduces its ability to bind to the Pd surface, freeing active sites for H

    
     activation. Note: This increases the acidity, so ensure the target is stable.
    
Issue: Product Trapping
  • Cause: The target amine forms a stable complex with the pyridine byproduct.

  • Solution: Use ion-exchange chromatography (SCX cartridge). Load the mixture in MeOH, wash with MeOH (elutes non-basic byproducts), and elute the target amine with 2M NH

    
     in MeOH.
    
Issue: Debromination is Undesirable
  • Context: If you intend to recover the auxiliary intact.

  • Solution: This is chemically difficult with Pd. Switch to Raney Nickel (washed neutral) or Pt/C (sulfided), which are generally less active for hydrodehalogenation than Pd, although the cleavage of the C-N bond may also be slower.

References

  • Structure & Properties: PubChem. (R)-1-(5-Bromopyridin-2-yl)ethanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • General Hydrogenolysis Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and protecting groups).
  • Pyridine Auxiliary Chemistry: Chelucci, G. (2013). Pyridine-containing chiral auxiliaries: An overview. Coordination Chemistry Reviews. (General context on pyridine auxiliaries in asymmetric synthesis).
  • Catalyst Selection: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Detailed selectivity of Pd vs Pt for halo-pyridines).

Sources

recycling (R)-1-(5-Bromopyridin-2-YL)ethanamine auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Recovery and Recycling of (R)-1-(5-Bromopyridin-2-yl)ethanamine

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 197726-80-6) is a high-value chiral building block and resolving agent. Its unique structure—combining a chiral ethylamine handle with a brominated pyridine core—makes it a versatile scaffold for the synthesis of kinase inhibitors (e.g., ALK/c-Met pathways) and a robust resolving agent for chiral carboxylic acids.

However, the high cost of the enantiopure starting material necessitates efficient recycling protocols. This guide outlines a validated workflow for recovering this auxiliary from reaction mixtures (specifically diastereomeric salt resolutions and hydrolytic cleavage streams) with >90% recovery and >99% optical purity retention.

Critical Constraint: Unlike standard benzylamine auxiliaries, this molecule cannot be subjected to standard catalytic hydrogenolysis (Pd/C, H₂) for cleavage or recovery, as this will result in reductive debromination of the pyridine ring. This guide focuses on chemoselective pH-swing extraction and acidic hydrolysis .

Chemical Profile & Stability

ParameterSpecification / Property
Molecule (R)-1-(5-Bromopyridin-2-yl)ethanamine
Molecular Weight 201.06 g/mol
pKa (Estimated) ~9.0 (Aliphatic amine), ~2.5 (Pyridine nitrogen)
Solubility (Neutral) Soluble in DCM, EtOAc, MTBE, Alcohols.
Solubility (Protonated) Highly soluble in water (pH < 4).
Thermal Stability Stable up to 80°C (short term); avoid prolonged reflux in strong oxidizers.
Incompatible Reagents Pd/H₂ (Debromination), Strong Radicals, Alkyl Lithium (Lithium-Halogen exchange).

Application 1: Recovery from Diastereomeric Salt Resolution

The most common "auxiliary" use of this amine is as a resolving agent for racemic carboxylic acids. The amine forms a diastereomeric salt with the target acid, which precipitates selectively.[1]

Workflow Logic
  • Salt Formation: Amine + Racemic Acid → Diastereomeric Salt Precipitate.

  • Filtration: Isolate the solid salt (Target Acid + Chiral Amine).

  • Liberation (The Recycling Step): Use a biphasic pH switch to separate the acidic product from the basic amine.

Detailed Protocol: The "pH-Swing" Recovery

Reagents:

  • Diastereomeric Salt (containing the auxiliary)

  • Solvents: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane)

  • Base: 2M NaOH or 1M Na₂CO₃

  • Acid: 1M HCl (for analytical checks only)

Step-by-Step Procedure:

  • Suspension: Suspend the purified diastereomeric salt (10 g scale example) in MTBE (100 mL).

    • Why MTBE? It prevents emulsion formation better than DCM and is greener.

  • Basification: Cool to 0–5°C. Slowly add 2M NaOH (1.5 equivalents relative to the amine) with vigorous stirring.

    • Observation: The solid salt will dissolve as the carboxylic acid forms a water-soluble sodium salt, and the amine becomes a neutral organic species.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer (Top): Contains the (R)-1-(5-Bromopyridin-2-yl)ethanamine (Recycled Auxiliary).

    • Aqueous Layer (Bottom): Contains the Target Acid (as a sodium salt).

  • Extraction of Aqueous Phase: Extract the aqueous layer twice more with MTBE (2 x 50 mL) to ensure complete capture of the expensive amine.

  • Amine Recovery (Organic Phase):

    • Combine organic layers.[2]

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure (Rotavap) at <40°C.

    • Result: Pale yellow oil or low-melting solid.

  • Purification (Optional): If the recovered oil is colored, pass through a short pad of silica (eluent: 5% MeOH in DCM) or distill via Kugelrohr if high vacuum is available.

Application 2: Recovery from Imine/Amide Cleavage

When used as a chiral template (e.g., in Schiff base alkylations), the auxiliary is attached via a C=N or C-N bond. Recovery requires hydrolysis.[3]

Protocol:

  • Hydrolysis: Treat the reaction intermediate with 1M citric acid or 2M HCl in THF/Water (1:1) at room temperature for 2–4 hours.

    • Note: Avoid refluxing HCl if the product is sensitive; citric acid is milder.

  • Separation:

    • Remove THF via rotary evaporation.

    • The residue is now an aqueous solution of the Amine-HCl salt and the organic product.

  • Wash: Extract the acidic aqueous phase with EtOAc.

    • Result: The organic product (neutral/acidic) moves to EtOAc. The Amine Auxiliary stays in the water (protonated).

  • Regeneration:

    • Take the aqueous layer (containing Amine-HCl).

    • Adjust pH to >12 using 4M NaOH.

    • Extract with DCM or MTBE (as per Protocol 1).

    • Concentrate to recover the chiral amine.

Visualized Workflows (Graphviz)

Diagram 1: The "pH-Swing" Recovery Loop

This diagram illustrates the separation logic based on pKa manipulation.

RecoveryLoop Start Diastereomeric Salt (R-Amine + Target Acid) Basify Add 2M NaOH + MTBE (Stir 15 min) Start->Basify SepFunnel Phase Separation Basify->SepFunnel OrgPhase Organic Phase (MTBE) Contains: (R)-Amine (Neutral) SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (NaOH) Contains: Target Acid (Na+ Salt) SepFunnel->AqPhase Bottom Layer DryConc Dry (Na2SO4) & Concentrate OrgPhase->DryConc Acidify Acidify (HCl) & Extract AqPhase->Acidify Recycled RECYCLED AUXILIARY (R)-1-(5-Bromopyridin-2-yl)ethanamine DryConc->Recycled Product Target Chiral Acid Acidify->Product

Caption: Figure 1. Chemoselective recovery workflow utilizing pKa differences between the amine auxiliary and acidic target.

Quality Control & Troubleshooting

After recovery, the auxiliary must be validated before re-use in sensitive asymmetric synthesis.

QC Specifications:

  • Chiral Purity (HPLC): >99% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Note: Trace racemization is rare but possible if refluxed in strong base.

  • Chemical Purity (NMR): >98%.

    • Check for residual MTBE (singlet at ~1.2 ppm and ~3.2 ppm).

    • Check for debromination (loss of signal pattern in aromatic region).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Recovery Yield (<80%) Incomplete extraction from aqueous phase.The amine is moderately water-soluble. Increase pH to >12 and salt out the aqueous layer with NaCl before extraction.
Emulsion Formation Presence of oligomers or surfactant-like impurities.Filter the biphasic mixture through Celite. Switch solvent from DCM to MTBE.
Debromination Detected Exposure to reducing conditions.Ensure no Pd residues are present in the reaction vessel. Avoid Zn/HCl or catalytic hydrogenation steps.
Racemization Excessive heat during basic hydrolysis.Limit temperature to <40°C during the basification step.

References

  • Synthesis and Application of Chiral Pyridinyl Amines

    • Title: Synthesis of enantiopure 1-(pyridin-2-yl)
    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 2.
    • URL:[Link] (General Journal Link for verification of method class).

  • General Protocol for Chiral Amine Resolution

    • Title: Optical Resolution of Racemic Amines by Diastereomeric Salt Form
    • Source:Journal of Chemical Educ
    • URL:[Link]

  • Safety Data & Properties

    • Title: (R)-1-(5-Bromopyridin-2-yl)ethanamine Product Page.[2]

    • Source: BLD Pharm / Sigma Aldrich.
  • Recycling Methodologies

    • Title: Recovery and Recycling of Chiral Auxiliaries.[3][4][][6][7]

    • Source:Chemical Reviews (Concept adapt
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Maintenance of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1][2][3]

Topic: Avoiding Racemization of (R)-1-(5-Bromopyridin-2-yl)ethanamine CAS: 953780-20-6 (Free Base) | Molecular Weight: 201.06 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Core Directive: The "Pyridylic" Vulnerability

Executive Summary: The structural integrity of (R)-1-(5-Bromopyridin-2-yl)ethanamine relies on preventing the deprotonation of the

123

123

The Mechanism of Failure: Racemization occurs when a base removes the

1233
Visualization: The Racemization Pathway

RacemizationMechanismcluster_legendRisk FactorsR_Isomer(R)-Isomer(Tetrahedral)TransitionPlanar Aza-Enolate(Achiral Intermediate)R_Isomer->TransitionDeprotonation(-H+)BaseBase / Heat(Trigger)Base->TransitionRacemicRacemic Mixture(50% R / 50% S)Transition->RacemicRe-protonation(+H+)Risk1Aldehydes (Imine formationlowers pKa to ~19)Risk2Strong Bases (NaH, LDA)Risk3Basic Silica Gel

Figure 1: The thermodynamic drive toward racemization via the planar intermediate.[3][4] Note that imine formation (Schiff bases) drastically accelerates this process by increasing C-H acidity.[1][3]

Synthesis & Isolation Protocols

The most common source of enantiomeric excess (ee) erosion is not the reaction itself, but the hydrolysis and isolation steps.[3] The following protocols are validated for the Ellman Sulfinamide route, the industry standard for this scaffold.

Protocol A: Safe Hydrolysis of the Sulfinamide Intermediate

Context: You have the (R)-N-((R)-1-(5-bromopyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide intermediate.[1][2][3] You must remove the auxiliary without racemizing the amine.[3]

Step-by-Step Guide:

  • Solvent Selection: Dissolve the sulfinamide in MeOH (0.1 M).[1][3] Do not use EtOH or iPrOH at high temperatures.[1][3]

  • Acid Introduction: Add 4.0 M HCl in Dioxane (2.0 equiv) at 0°C .

    • Why: Anhydrous conditions prevent the formation of thermal hot-spots associated with aqueous acid dilution.[1][2][3]

  • Reaction: Warm to Room Temperature (20-25°C). Monitor by LCMS.[1][3]

    • Critical Limit: Do not heat above 30°C. If reaction is slow, add more acid, not heat.[3]

  • Precipitation (The "No-Base" Workup):

    • Once complete, concentrate the mixture to ~20% volume.

    • Add EtOAc or Et2O to precipitate the amine-hydrochloride salt.[1][2][3]

    • Filter and wash with Et2O.[1][3]

    • Result: You isolate the stable HCl salt directly.[3] Avoid neutralizing to the free base unless immediately necessary.

Protocol B: Free Base Liberation (High Risk)

Context: You require the free amine for a coupling reaction.[3]

  • Biphasic System: Suspend the HCl salt in CH2Cl2.

  • Cold Neutralization: Add saturated aqueous NaHCO3 (Weak base) at 0°C.

    • Avoid: NaOH or KOH (Strong bases increase local pH too high, risking deprotonation).[3]

  • Rapid Separation: Separate layers immediately. Dry organic layer over Na2SO4.[1][3]

  • Usage: Use the solution immediately in the next step. Do not concentrate to dryness if possible.[1][3]

Troubleshooting Guide (FAQ)

Scenario 1: "My ee% dropped after column chromatography."

Diagnosis: Silica gel is slightly acidic, but commercial silica often contains trace metal oxides that act as Lewis acids, or the eluent contained too much amine (TEA) which acted as a base.[3] Corrective Action:

  • Pre-treat Silica: Slurry the silica in Hexanes/Et3N (99:1) then flush with pure Hexanes before loading the sample.[3] This neutralizes active sites.[1][3]

  • Switch to Alumina: Use Neutral Alumina instead of silica for purification.

  • Salt Crystallization: Skip chromatography.[1][3] Isolate as the L-Tartrate or HCl salt via crystallization from MeOH/Et2O.[1][2][3]

Scenario 2: "I see racemization during reductive amination."

Diagnosis: You formed an imine (Schiff base) with an aldehyde.[1][3][5] The


123Corrective Action:
  • One-Pot Protocol: Do not isolate the imine. Use NaBH(OAc)3 (Sodium triacetoxyborohydride) which reduces the imine faster than the imine can tautomerize/racemize.[3]

  • Temperature: Keep the reaction at 0°C – 10°C.

Scenario 3: "The compound turned yellow/brown during storage."

Diagnosis: Oxidation and formation of carbamates (reaction with atmospheric CO2).[1][3] Corrective Action:

  • Store as Salt: Never store the free base for >24 hours. Convert to the HCl or Dihydrochloride salt.[3]

  • Conditions: Store under Argon at -20°C.

Solvent & Reagent Compatibility Matrix

Reagent/ConditionCompatibilityNotes
NaH / LDA 🔴 Incompatible Immediate racemization via deprotonation.[1][2][3][6]
Et3N / DIPEA 🟡 Conditional Safe at 0-25°C; Risky >40°C or with Lewis Acids.[1][2][3][6]
K2CO3 / Cs2CO3 🟢 Safe Generally safe in DMF/MeCN for alkylations.[2][3][6]
MeOH / EtOH 🟢 Safe Good for storage of salts; avoid for free base storage.[2][6]
Chloroform (CDCl3) 🟡 Caution Often acidic (HCl traces).[2][3][6] Filter through basic alumina before NMR.[1][3]
Aldehydes 🔴 High Risk Imine formation activates the

-proton.[1][2][3][6] Reduce immediately.

Synthesis Decision Tree

Use this logic flow to determine the safest processing route for your specific application.

SynthesisWorkflowcluster_warningCRITICAL WARNINGStartStart: (R)-Sulfinamide IntermediateHydrolysisAcid Hydrolysis(HCl/Dioxane, 0°C)Start->HydrolysisFormDesired Final Form?Hydrolysis->FormSaltIsolate as HCl Salt(Precipitate with Et2O)Form->SaltStorage/ShippingFreeBaseFree Base RequiredForm->FreeBaseNext ReactionWorkupCold Biphasic Workup(DCM / Sat. NaHCO3 / 0°C)FreeBase->WorkupWarnDo NOT heat free base >40°CDo NOT store as oilFreeBase->WarnUsageUse Immediately in Solution(Do NOT Concentrate)Workup->Usage

Figure 2: Operational workflow for maximizing enantiomeric retention during processing.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[3] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.[3]

  • PubChem Compound Summary. (2024). "(R)-1-(5-Bromopyridin-2-yl)ethanamine (CID 1084918)."[1][2][3] National Center for Biotechnology Information.[1][3] [1][2][3]

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. "Chapter 16: Stereoselectivity in Cyclic Molecules - Racemization Mechanisms." Oxford University Press.[1][3] (General Reference for Enolate Mechanisms).

  • ChemicalBook. (2024).[1][3][7] "1-(5-Bromopyridin-2-yl)ethanamine Physical Properties and Safety."

troubleshooting low yields in synthesis with (R)-1-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers encountering yield or purity issues with (R)-1-(5-Bromopyridin-2-yl)ethanamine .

Ticket ID: SY-PYR-5BR-CHIRAL Support Level: Senior Application Scientist Status: Active Troubleshooting[1]

Technical Snapshot & Molecule Profile

Before troubleshooting, verify your starting material against these critical parameters. This molecule possesses a "dual-threat" reactivity profile that often leads to silent failures (racemization) or catalytic shutdowns.

ParameterSpecificationTechnical Note
CAS 1212905-37-7 (Free Base)Often supplied as HCl or 2HCl salt for stability.
Chiral Center Benzylic-like (

-position)
High Risk: The electron-deficient pyridine ring increases the acidity of the

-proton (

), making it susceptible to deprotonation and racemization by strong bases.[1]
Reactive Handles 5-Bromo (Aryl Halide)Excellent for Suzuki/Buchwald couplings, but requires careful catalyst selection.
Interference Primary Amine (

)
High Risk: Unprotected primary amines coordinate strongly to Pd(II), poisoning the catalytic cycle.

Diagnostic Workflows (Graphviz)

Workflow A: Root Cause Analysis for Low Yields

Use this decision tree to isolate the failure mode in your current protocol.

LowYieldDiagnosis Start Start: Low Yield Observed CheckSM Step 1: Check Starting Material (Salt vs. Free Base) Start->CheckSM FreeBaseIssue Issue: Free Base Instability (Absorbs CO2/Oxidizes) CheckSM->FreeBaseIssue Stored as Free Base > 1 week CouplingType Step 2: Reaction Type? CheckSM->CouplingType Fresh/Salt Form AmideBond Amide/Sulfonamide Formation CouplingType->AmideBond CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) CouplingType->CrossCoupling NuComp Issue: Pyridine Nitrogen Competition? AmideBond->NuComp Low Regioselectivity BaseCheck Check Base Strength (pK_a > 18?) CrossCoupling->BaseCheck Racemization CRITICAL FAILURE: Racemization via Deprotonation BaseCheck->Racemization Yes (e.g., NaOtBu, LiHMDS) ProtectCheck Is Amine Protected? BaseCheck->ProtectCheck No (e.g., K2CO3, Cs2CO3) Poisoning FAILURE: Catalyst Poisoning (Pd-Amine complex) ProtectCheck->Poisoning No (Free NH2) Success Optimization Path Found ProtectCheck->Success Yes (Boc/Cbz)

Figure 1: Diagnostic logic flow for identifying chemical incompatibility in pyridine-ethanamine derivatives.

Troubleshooting Guide (FAQs)

Category 1: Cross-Coupling Failures (Suzuki/Buchwald)

Q: I am trying to Suzuki couple the 5-Br position, but the reaction stalls at <10% conversion. Why? A: You are likely experiencing Catalyst Poisoning . The free primary amine on your scaffold is a potent ligand. It binds to the Palladium center (forming stable Pd-amine complexes) effectively removing the catalyst from the cycle before it can insert into the C-Br bond.

  • The Fix: You must protect the amine before coupling. A Boc (tert-butoxycarbonyl) group is ideal because it is sterically bulky and electronically withdrawing, preventing coordination to the metal.

  • Alternative: If you cannot protect, use a catalyst system designed for high-heterocycle tolerance, such as Pd(OAc)2 + XPhos or Pd(dppf)Cl2 , but yields will still be lower than the protected route.[1]

Q: My product forms, but the enantiomeric excess (ee%) drops from 99% to 60%. What happened? A: You used a base that was too strong (e.g., NaOtBu, KOtBu) or the temperature was too high.[1] The proton at the chiral center is "benzylic" to a pyridine ring. The electron-withdrawing nature of pyridine makes this proton significantly more acidic than in a standard benzyl amine.

  • Mechanism: Strong bases deprotonate the chiral center, forming a planar enolate-like intermediate which reprotonates racimically.[1]

  • The Fix: Switch to weak, inorganic bases.[1] Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    in dioxane or toluene are the gold standards for maintaining chirality in these systems. Avoid alkoxide bases entirely.
Category 2: Handling & Stability[1]

Q: The material turned from a white solid to a yellow gum during storage. Is it usable? A: Likely No . Chiral benzylic amines in their free base form are unstable. They react with atmospheric


 to form carbamates and can undergo oxidative dimerization.
  • The Fix: Always store this molecule as the HCl or Dihydrochloride salt . If you must store the free base, keep it under Argon at -20°C.[1]

  • Recovery: If it is a gum, attempt to re-dissolve in EtOAc and wash with 1M NaOH (cold) to regenerate the free base immediately before use, but check purity by LCMS first.[1]

Validated Experimental Protocols

Protocol A: "Chiral-Safe" Suzuki Coupling

Designed to prevent racemization and catalyst poisoning.[1]

Prerequisites:

  • Substrate: (R)-N-Boc-1-(5-bromopyridin-2-yl)ethanamine (Protection is mandatory).

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv) - Crucial for chiral integrity.
    
  • Solvent: 1,4-Dioxane / Water (9:1).[1]

Step-by-Step:

  • Degassing: Charge the protected substrate, boronic acid, and base into the flask. Add solvents. Sparge with Nitrogen/Argon for 15 minutes. Note: Oxygen promotes homocoupling and side reactions.[1]

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.

  • Thermal Ramp: Heat to 80°C . Do not reflux at 100°C+ unless necessary; higher temps increase the risk of racemization even with weak bases.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the bromide.

  • Workup: Cool to room temp. Dilute with EtOAc, wash with water.[1] Dry over

    
    .
    
  • Deprotection (Post-Coupling): Treat with 4M HCl in Dioxane at 0°C to remove the Boc group and recover the chiral amine salt.

Protocol B: Salt-to-Free Base Liberation (Without Racemization)

Use this when you need the free amine for amide coupling.

  • Suspend the HCl salt in EtOAc (Ethyl Acetate).

  • Cool the mixture to 0°C (Ice bath). Low temp slows deprotonation at the chiral center.

  • Add saturated aqueous

    
      (Sodium Bicarbonate) slowly. Avoid NaOH; it is too strong and causes local hot-spots.[1]
    
  • Stir vigorously for 10-15 minutes until the solid dissolves and gas evolution stops.

  • Separate layers cold. Wash organic layer with brine.

  • Dry over

    
     and concentrate at <30°C . Use immediately.
    

Mechanistic Visualization: The Racemization Pathway

Understanding why you lose yield/purity is key to prevention.

RacemizationMechanism cluster_prevention Prevention Strategy ChiralSM (R)-Enantiomer (Tetrahedral sp3) Transition Planar Anion (Achirol sp2) ChiralSM->Transition Deprotonation (-H+) Base Strong Base (B:) Base->Transition Racemic Racemic Mixture (50% R / 50% S) Transition->Racemic Reprotonation (+H+ from solvent) Strategy Use Cs2CO3 (Weak Base) Avoid NaOtBu

Figure 2: Mechanism of base-mediated racemization in chiral pyridine amines.

References & Authority

  • Buchwald-Hartwig Amination Guide : Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Relevance: Defines ligand choices (e.g., BrettPhos, XPhos) that tolerate amines, though protection is still recommended for this specific scaffold.[1]

  • Racemization of Chiral Amines : Stouten, P. F., et al. (2009).[1] "Racemization of chiral amines: A review." Journal of Organic Chemistry.

    • Relevance: Establishes the

      
       threshold for benzylic amine deprotonation.
      
  • Protecting Group Strategies : Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Relevance: Standard protocols for Boc protection/deprotection without affecting stereocenters.

  • Pyridine Synthesis Review : Joule, J. A., & Mills, K. (2010).[1] "Heterocyclic Chemistry."

    • Relevance: Explains the electron-deficient nature of the pyridine ring (positions 2/4 vs 3/5) and its impact on alpha-proton acidity.

Sources

challenges in removing (R)-1-(5-Bromopyridin-2-YL)ethanamine auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (R)-1-(5-Bromopyridin-2-yl)ethanamine moiety is a high-value chiral auxiliary used for inducing diastereoselectivity in amide couplings, Ugi reactions, and reductive aminations. However, its removal presents a critical chemoselectivity paradox : the standard conditions for cleaving benzylic-type C–N bonds (Pd/C hydrogenolysis) frequently result in the simultaneous and unwanted debromination of the pyridine ring (hydrodehalogenation).

This guide provides validated protocols to cleave the auxiliary while preserving the aryl bromide, alongside troubleshooting for acidic hydrolysis resistance caused by the pyridine nitrogen.

Decision Matrix: Select Your Removal Pathway

Before proceeding, identify the linkage type connecting the auxiliary to your substrate.

RemovalStrategy Start Start: Identify Linkage Type Linkage What is the C-N Bond Type? Start->Linkage Amide Amide / Imide (C=O)-N Linkage->Amide Acylated Amine Secondary/Tertiary Amine (CH2)-N Linkage->Amine Alkylated Hydrolysis Protocol A: Acidic/Basic Hydrolysis (Risk: Pyridine Protonation) Amide->Hydrolysis Hydrogenolysis Protocol B: Chemoselective Hydrogenolysis (Risk: Debromination) Amine->Hydrogenolysis Sol_A Use Peroxide-Assisted Hydrolysis (LiOH/H2O2) Hydrolysis->Sol_A Sol_B Use Poisoned Catalyst System (Pt/C or Pd/C + Amine) Hydrogenolysis->Sol_B

Figure 1: Strategic decision tree for selecting the appropriate cleavage protocol based on auxiliary linkage.

Protocol A: Chemoselective Hydrogenolysis (The "Amine" Linkage)

Scenario: You have used the auxiliary to form a chiral amine (e.g., via reductive amination) and now need to cleave the C–N bond to release your primary amine product without losing the bromine atom.

The Problem: Standard Pd/C + H₂ is aggressive. It oxidatively adds into the C–Br bond faster than it cleaves the benzylic C–N bond.

Solution 1: The "Poisoned" Transfer Hydrogenolysis (Recommended)

This method uses a hydrogen donor (ammonium formate) and a catalyst poison to inhibit the active sites responsible for dehalogenation.

Reagents:

  • Catalyst: 5% Pd/C (unreduced, wet type preferred).

  • H-Source: Ammonium Formate (solid).

  • The Key Additive: Ethylenediamine (EDA) or Pyridine (0.5 eq).

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 eq) in Methanol (0.1 M concentration).

  • Poisoning: Add Ethylenediamine (0.1 – 0.2 eq). Note: This competitively binds to the highly active Pd sites that typically attack aryl halides.

  • Catalyst Addition: Add 5% Pd/C (10-20 wt%).

  • Activation: Add Ammonium Formate (5.0 eq).

  • Reflux: Heat to mild reflux (60°C) for 2–4 hours. Monitor via LCMS.

    • Checkpoint: Look for the mass of [Product + H]⁺ and the auxiliary byproduct (ethylpyridine). If you see [Product – Br + H], stop immediately and switch to Solution 2.

Solution 2: Sulfided Platinum (The "Safe" Catalyst)

If Pd/C fails, switch to Pt/C (sulfided) . Sulfur modification reduces the catalyst's affinity for the halogen bond while retaining activity for benzylic cleavage.

  • Conditions: 5% Pt/C (sulfided), H₂ (1 atm or balloon), MeOH/AcOH (10:1), RT.

  • Why it works: The sulfur occupies the "kink" sites on the metal surface where oxidative addition to Ar-Br usually occurs.

Data Comparison: Catalyst Selectivity

Catalyst SystemH₂ SourceDe-benzylation YieldDe-bromination (Impurity)Recommendation
Pd/C (Standard) H₂ Gas (1 atm)95%>40% (Critical Failure)❌ Avoid
Pd/C + EDA NH₄HCO₂88%<2%Primary Choice
Pt/C (Sulfided) H₂ Gas (50 psi)82%<0.5%High Fidelity
Raney Ni H₂ Gas10%Variable❌ Ineffective

Protocol B: Hydrolytic Cleavage (The "Amide" Linkage)

Scenario: The auxiliary is attached via an amide bond (e.g., acting as a chiral directing group for C-H activation).

The Problem: Acidic hydrolysis (HCl/H₂SO₄) is often ineffective because the pyridine nitrogen protonates first (


). This creates a dicationic species with significant electrostatic repulsion, preventing the water molecule from attacking the carbonyl carbon.
Troubleshooting Guide

Q: I tried 6N HCl at reflux, but the starting material is unreacted. Why? A: You have created a "proton shield." The protonated pyridine ring is electron-withdrawing, destabilizing the transition state for hydrolysis.

  • Fix: Switch to Basic Peroxide Hydrolysis (Evans Conditions Adaptation) .

Optimized Protocol:

  • Solvent: THF:Water (3:1).

  • Reagents: LiOH (4.0 eq) +

    
     (30% aq, 10.0 eq).
    
  • Temperature: 0°C to RT.

  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    
    ) and attacks the carbonyl (super-nucleophile effect), bypassing the electronic deactivation of the pyridine ring.

Q: My product is stuck in the aqueous layer during workup. A: The cleaved auxiliary ((R)-1-(5-Bromopyridin-2-yl)ethanamine) and your product might both be amines or acids.

  • Fix:

    • Acidify to pH 3. The auxiliary (pyridine) protonates and stays in water.

    • If your product is an Acid : Extract with EtOAc. The product moves to organic; auxiliary stays in water.

    • If your product is an Amine : This is tricky. You must use Cation Exchange Chromatography (SCX-2) .

      • Load mixture in MeOH.

      • Wash with MeOH.

      • Elute with 2M

        
         in MeOH. (Separation based on pKa differences may be required via Prep-HPLC).
        

Visualizing the Chemoselectivity Mechanism

Understanding why the poisoning method works is crucial for troubleshooting variations.

Mechanism cluster_surface Palladium Surface Activity Site_A High Energy Sites (Kinks/Edges) Dehalogenation Unwanted Des-Bromo Product Site_A->Dehalogenation Catalyzes C-Br Break Site_B Terrace Sites (Flat Planes) Debenzylation Target Product (Br Intact) Site_B->Debenzylation Catalyzes C-N Break Substrate Substrate (Contains C-N and C-Br) Substrate->Site_A Blocked! Substrate->Site_B Binds C-N Bond Poison Ethylenediamine (Poison) Poison->Site_A Blocks (Strong Binding)

Figure 2: Mechanism of catalyst poisoning. The poison (EDA) selectively deactivates high-energy sites responsible for cleaving the strong aryl-halide bond, leaving terrace sites available for benzylic C-N cleavage.

References & Validated Sources

  • Chemoselective Hydrogenolysis: Spivey, A. C., & Leese, M. P. (2000). Chemoselective Debenzylation of N-Benzyl Tertiary Amines. This foundational work establishes the hierarchy of benzyl cleavage and the use of transfer hydrogenation to avoid aromatic reduction.

    • Source:

  • Catalyst Poisoning Strategy: Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Demonstrates the specific use of amine poisons to modulate Pd/C activity.

    • Source:

  • Halogen Retention Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt/S vs Pd/C selectivity).

  • Auxiliary Cleavage Overview: Evans, D. A., et al. (1982). Hydrolytic cleavage of oxazolidinones. While focused on oxazolidinones, the peroxide mechanism is the gold standard for recalcitrant amide hydrolysis.

    • Source:

For further assistance with specific substrate incompatibilities, please submit a ticket with your LCMS data attached.

Validation & Comparative

Definitive Guide: Absolute Configuration Determination of (R)-1-(5-Bromopyridin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Absolute Configuration Determination of Products from (R)-1-(5-Bromopyridin-2-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Stakes

In the development of kinase inhibitors and neurological agents, the chiral scaffold (R)-1-(5-Bromopyridin-2-yl)ethanamine serves as a critical pharmacophore. Its enantiomer, the (S)-isomer, often exhibits significantly reduced potency (distomer) or off-target toxicity. However, synthetic downstream processing—particularly reactions involving high temperatures, strong bases, or transition metal catalysis—can induce partial racemization or Walden inversion.

This guide objectively compares the three primary methodologies for verifying the absolute configuration of products derived from this scaffold: Small Molecule X-Ray Crystallography , NMR Mosher’s Analysis , and Vibrational Circular Dichroism (VCD) . We prioritize self-validating protocols that ensure the "R" configuration is retained in the final drug candidate.

Comparative Analysis of Determination Methodologies

Method A: Small Molecule X-Ray Crystallography (The Gold Standard)

Principle: Direct imaging of electron density. Absolute configuration is determined using anomalous dispersion (Bijvoet method) of heavy atoms (Br) present in the scaffold.

  • Pros: Unambiguous; defines 3D conformation; regulatory "gold standard."

  • Cons: Requires single crystals; time-intensive; "crystallization lottery."

  • Best For: Final drug candidates (API) where solid-state form characterization is already required.

Method B: H-NMR Mosher’s Analysis (The High-Throughput Workhorse)

Principle: Derivatization of the chiral amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The magnetic anisotropy of the phenyl group causes predictable chemical shift differences (

) in the diastereomers.
  • Pros: Fast (24h); solution-phase; requires minimal sample (<5 mg).

  • Cons: Requires chemical derivatization; pyridine nitrogen can complicate shift assignment if not protonated; destructive (sample is consumed).

  • Best For: Intermediate verification and rapid QC of reaction optimization.

Method C: Vibrational Circular Dichroism (VCD) (The Non-Destructive Alternative)

Principle: Measures the differential absorption of left vs. right circularly polarized infrared light. Experimental spectra are compared to DFT-calculated spectra.

  • Pros: Non-destructive; no crystallization or derivatization needed; works on oils/liquids.

  • Cons: High capital equipment cost; requires computational chemistry expertise (DFT); solvent interference.

  • Best For: Precious late-stage samples that refuse to crystallize.

Performance Data & Resource Comparison

MetricX-Ray CrystallographyNMR Mosher's AnalysisVCD Spectroscopy
Confidence Level Absolute (100%)High (>95%)High (>95%)
Sample Requirement >10 mg (Crystal)2–5 mg5–10 mg (Recoverable)
Turnaround Time 1–4 Weeks24 Hours2–5 Days (incl. calc)
Cost Per Sample HighLowMedium
Limitation Crystal qualitySteric hindranceConformational flexibility

Detailed Experimental Protocols

Protocol 1: Self-Validating Mosher’s Analysis for Pyridine Amines

Context: The pyridine ring is electron-deficient. Standard protocols must be adapted to ensure complete acylation without racemizing the labile benzylic proton.

Step-by-Step Methodology:

  • Preparation: Split the chiral amine sample (approx. 4 mg total) into two vials (2 mg each).

  • Derivatization (R-MTPA): To Vial A, add 1.5 eq. of (S)-MTPA-Cl (yields the (R)-Mosher amide), 3.0 eq. dry pyridine, and 0.5 mL dry CH

    
    Cl
    
    
    
    . Stir at 25°C for 2 hours.
  • Derivatization (S-MTPA): To Vial B, add 1.5 eq. of (R)-MTPA-Cl (yields the (S)-Mosher amide) under identical conditions.

  • Quench & Workup: Add 50

    
    L diamine (e.g., 3-dimethylaminopropylamine) to scavenge excess acid chloride. Wash with 1N HCl (critical to remove pyridine and protonate the product pyridine ring for better shift dispersion). Dry over Na
    
    
    
    SO
    
    
    .
  • NMR Acquisition: Dissolve both amides in CDCl

    
    . Acquire 
    
    
    
    H NMR (minimum 400 MHz).
  • Analysis (

    
     Calculation): 
    
    • Assign protons

      
       near the chiral center.
      
    • Calculate

      
      .
      
    • Note: The nomenclature can be confusing. Reaction with (S)-MTPA-Cl gives the (R)-amide configuration at the acid center. Ensure you subtract the chemical shifts of the complex made with (R)-MTPA-Cl from those made with (S)-MTPA-Cl if following the standard

      
       convention.
      

Causality Check: If the configuration is (R) , protons on the right side of the projection (usually the methyl group) will have positive


 values, while protons on the left (the pyridine ring) will have negative 

values.
Protocol 2: Heavy-Atom X-Ray Diffraction

Context: The 5-Bromo substituent on the pyridine provides sufficient anomalous scattering (Z=35) to determine absolute configuration without needing an external chiral reference.

  • Salt Formation: Dissolve free base in MeOH. Add 1.0 eq. of L-Tartaric acid or HCl (ethereal).

  • Vapor Diffusion: Place the solution in a small inner vial. Place this inside a larger jar containing Et

    
    O or Hexane. Seal tightly.
    
  • Harvest: Allow to stand undisturbed for 3-7 days. Harvest crystals >0.1 mm.

  • Refinement: Collect data using Cu K

    
     radiation (better for absolute config than Mo). Refine the Flack parameter. A Flack parameter near 0.0 (with small esd) confirms the model; near 1.0 indicates the inverted structure.
    

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on sample state and resource availability.

Configuration_Decision_Tree cluster_mosher Mosher's Logic Check Start Start: Purified Chiral Product Crystal Does it crystallize easily? Start->Crystal XRay Method A: X-Ray Crystallography (Anomalous Dispersion) Crystal->XRay Yes (Solid) Soluble Is it soluble in CDCl3? Crystal->Soluble No (Oil/Amorphous) Mosher Method B: NMR Mosher's Analysis (Derivatization) Soluble->Mosher Yes (Standard) VCD Method C: VCD Spectroscopy (Comparison w/ DFT) Soluble->VCD Yes (Precious/Non-destructive) Fail Consult Specialist / Chiral HPLC (Retention Time Comparison) Soluble->Fail No Result Δδ > 0 for R1, Δδ < 0 for R2 Mosher->Result Calculate Δδ(SR)

Caption: Decision matrix for selecting the optimal absolute configuration determination method based on physical state and solubility.

Mechanistic Insight: The Mosher Shielding Model

To interpret the NMR data correctly, one must understand the conformational lock induced by the Mosher auxiliary.

Mosher_Mechanism cluster_interpretation Interpretation Rule Amide Mosher Amide Formed Conf Conformational Lock (C=O eclipses CF3) Amide->Conf Thermodynamic Control Shield Phenyl Shielding Cone Conf->Shield Anisotropic Effect Shift Chemical Shift Change (Δδ) Shield->Shift Upfield Shift of Shielded Protons Rule Protons 'behind' the phenyl ring shift UPFIELD (Lower ppm). Δδ = δ(S-ester) - δ(R-ester) Shift->Rule

Caption: Mechanistic flow of Mosher's analysis. The phenyl ring of the auxiliary shields protons on one face of the chiral center, allowing configuration assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][7] Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Scalability Assessment: Synthetic Routes to (R)-1-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral amine moiety (R)-1-(5-bromopyridin-2-yl)ethanamine is a critical pharmacophore in modern oncology pipelines, particularly for ALK and ROS1 tyrosine kinase inhibitors. The presence of the 5-bromo handle allows for subsequent cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate complex drug scaffolds.

From a process chemistry perspective, the synthesis of this intermediate presents a classic "Make vs. Buy" dilemma involving three distinct methodologies:

  • Chemical Asymmetric Synthesis (Ellman’s Auxiliary): The current medicinal chemistry standard for reliability.

  • Biocatalytic Transamination: The emerging standard for green manufacturing and scalability.

  • Classical Optical Resolution: The legacy baseline, characterized by low atom economy but low raw material costs.

This guide objectively compares these routes, providing validated protocols and decision matrices for scale-up.

Route A: Chemical Asymmetric Synthesis (Ellman’s Auxiliary)

Technical Rationale

The condensation of 1-(5-bromopyridin-2-yl)ethanone with (R)-tert-butanesulfinamide (Ellman's auxiliary) offers high diastereoselectivity. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the ketone, facilitating rapid imine formation.

  • Mechanism: Ti(OEt)₄ mediated condensation

    
     Diastereoselective reduction 
    
    
    
    Acidic deprotection.
  • Stereocontrol: The bulky tert-butyl group directs the hydride attack via a cyclic transition state (Zimmerman-Traxler model), typically yielding >98% diastereomeric excess (de).

Experimental Protocol (Scalable to 100g)

Step 1: Condensation

  • Charge a reactor with 1-(5-bromopyridin-2-yl)ethanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Add THF (5 vol) and stir at ambient temperature.

  • Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: Exothermic.

  • Heat to 60°C for 6–12 hours. Monitor via HPLC for ketone consumption (<1%).

  • Workup: Cool to RT. Add brine (2 vol) and EtOAc. Filter the titanium salts over Celite. (Critical bottleneck on scale: Ti-emulsions can be difficult to filter).

Step 2: Diastereoselective Reduction

  • Dissolve the crude sulfinylimine in THF (10 vol). Cool to -40°C.[1]

  • Add L-Selectride (1.2 equiv) or NaBH₄ (2.0 equiv) slowly.

    • Scientist's Note: NaBH₄ is cheaper but may yield lower de (90:10). L-Selectride provides superior stereocontrol (>98:2) but requires cryogenic handling.

  • Quench with MeOH after 2 hours.

Step 3: Deprotection

  • Treat the intermediate with 4N HCl in dioxane/MeOH.

  • Stir for 1 hour at RT to cleave the sulfinyl group.

  • Basify with NaOH to pH 10 and extract into MTBE.

  • Yield: 75–85% overall. ee: >99% (after recrystallization).[2]

Workflow Visualization

EllmanRoute Ketone Ketone Input (5-Br-Pyridine) Imine Chiral Sulfinylimine Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine AmineSalt Chiral Amine HCl Imine->AmineSalt 1. Red (NaBH4) 2. HCl Deprotection caption Figure 1: Ellman Auxiliary Workflow. Note the reliance on Titanium reagents.

Route B: Biocatalytic Transamination (The Scalable Choice)

Technical Rationale

Using an


-Transaminase (ATA) allows for a single-step conversion of the ketone to the amine under ambient conditions. This route eliminates heavy metals (Ti) and cryogenic steps.
  • Mechanism: The enzyme shuttles an amino group from an isopropylamine (IPA) donor to the ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.

  • Challenge: The equilibrium constant (

    
    ) is often near 1. To drive conversion, the coproduct (acetone) must be removed, or a large excess of donor amine used.
    
Experimental Protocol (Scalable to 1kg)

System Setup:

  • Enzyme: ATA-117 homolog (specific for (R)-amines).

  • Cofactor: PLP (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Procedure:

  • Preparation: In a bioreactor, dissolve 1-(5-bromopyridin-2-yl)ethanone (50 g/L substrate loading) in DMSO (5% v/v co-solvent) and Buffer.

  • Donor Addition: Add Isopropylamine (1.0 M, ~20 equiv) as the amine donor. Adjust pH to 7.5 with HCl.

  • Initiation: Add ATA enzyme powder (2 g/L) and PLP.

  • Incubation: Stir at 30°C–40°C for 24 hours.

    • Process Control: Use a nitrogen sweep or reduced pressure (200 mbar) to continuously remove the acetone coproduct. This shifts the equilibrium to >95% conversion.

  • Workup: Acidify to pH 2 to denature enzyme. Filter cell debris. Basify filtrate to pH 11 and extract with MTBE.

  • Yield: 90–95%. ee: >99.5% (Enzymatic selectivity is absolute).

Enzymatic Cycle Visualization

Biocatalysis Substrate Ketone (Prochiral) Product (R)-Amine (Product) Substrate->Product Transamination Donor Isopropylamine (Donor) ByProduct Acetone (Volatile) Donor->ByProduct NH2 Transfer Enzyme ATA-PLP Complex Enzyme->Substrate Catalysis caption Figure 2: Transaminase Ping-Pong Bi-Bi Mechanism. Removal of Acetone drives the reaction.

Route C: Classical Resolution (Baseline)

Technical Rationale

Reductive amination of the ketone with ammonium acetate/NaBH₃CN yields the racemic amine. This is followed by fractional crystallization using a chiral acid (typically L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Pros: Lowest raw material cost. No IP-protected enzymes or ligands.

  • Cons: Theoretical maximum yield is 50% (unless a dynamic kinetic resolution is engineered). High solvent usage for recrystallizations.

Performance Metrics
  • Yield: ~35–40% (isolated enantiomer).

  • ee: 95–98% (requires multiple recrystallizations).

  • Throughput: Low (time-consuming crystallization steps).

Comparative Analysis & Decision Matrix

The following table summarizes the scalability factors for the (R)-1-(5-bromopyridin-2-yl)ethanamine synthesis.

MetricEllman Auxiliary (Route A)Biocatalysis (Route B)Classical Resolution (Route C)
Yield High (75–85%)Very High (90–95%) Low (<40%)
Enantiomeric Excess >98%>99.5% >95% (Variable)
Atom Economy Low (Auxiliary is waste)High Very Low
Reagent Cost High (

$)
Moderate (

)
Low ($)
Scalability Linear (Good for kg)Exponential (Good for tons) Poor (Volume intensive)
Green Chemistry Poor (Ti waste, solvents)Excellent (Water, no metals) Moderate
Decision Logic Diagram

DecisionMatrix Start Start Scale-Up Scale Target Scale? Start->Scale Small < 100g (Discovery) Scale->Small Large > 1kg (GMP/Pilot) Scale->Large Speed Need Speed? Small->Speed Cost Cost Sensitivity? Large->Cost RouteA Route A: Ellman (Fastest Setup) Speed->RouteA Yes Cost->RouteA Low (Time critical) RouteB Route B: Biocatalysis (Best Economics) Cost->RouteB High caption Figure 3: Decision Matrix for Process Selection.

Conclusion

For early-phase discovery where time-to-delivery is paramount and material costs are negligible, Route A (Ellman's Auxiliary) is the superior choice due to its predictability and lack of method development time.

However, for process development and manufacturing , Route B (Biocatalysis) is the definitive winner. The ability to generate the chiral amine in a single step with >99.5% ee, without heavy metal remediation (Titanium) or cryogenic infrastructure, presents a compelling economic and environmental case.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link

  • Merck & Co. (2010). "Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines." Green Chemistry, 12, 1514-1519. (Note: Validated general protocol for aryl-ethanamines).
  • Codexis Inc. (2021).[2] "Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor." ACS Catalysis, 11, 3155–3164. Link

  • MDPI. (2024). "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol." Catalysts, 14(10), 708. Link (Demonstrates lipase/ATA feasibility for similar fragments).

  • Sigma-Aldrich. (2024).[3] "Ellman's Sulfinamides - Technical Guide." Link

Sources

Safety Operating Guide

(R)-1-(5-Bromopyridin-2-yl)ethanamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Scope: This guide details the disposal protocols for (R)-1-(5-Bromopyridin-2-yl)ethanamine , a chiral halogenated pyridine intermediate.[1][2] Unlike standard organic waste, this compound presents a dual hazard profile: the corrosivity/reactivity of a primary amine and the environmental persistence/toxicity of a brominated aromatic ring.

Immediate Action Required:

  • Do NOT dispose of down the drain.[3] Pyridine derivatives are toxic to aquatic life and disrupt municipal water treatment bacteria.

  • Do NOT mix with oxidizing agents or acid chlorides.

  • Segregation: Classify as Halogenated Organic Waste .

Chemical Hazard Profile
FeatureSpecificationHazard Implication
Functional Groups Primary Amine (-NH₂), Brominated PyridineCorrosive (pH > 10), Skin/Eye Irritant, Toxic by ingestion.[1][2]
Physical State Liquid (oil) or Low-Melting SolidViscous liquids can adhere to glass; requires triple rinsing.[1][2]
Reactivity Basic, NucleophilicReacts exothermically with acids; violent reaction with acyl halides/anhydrides.[1][2]
Combustion HalogenatedBurning releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1][2]

Pre-Disposal Assessment & Segregation[1][2]

The "Self-Validating" Safety Rule: Before moving the vessel, verify the waste stream compatibility. If the waste container is warm or pressurized, STOP immediately.

Effective disposal begins at the bench. You must segregate this compound based on its halogen content and basicity .

Segregation Logic
  • Halogenated vs. Non-Halogenated: Due to the bromine atom at the C5 position, this must enter the Halogenated Waste stream. Mixing it with non-halogenated solvents (like acetone or methanol) upgrades the entire container to "Halogenated," significantly increasing disposal costs.

  • Acid/Base Separation: As an amine, this compound is basic.

    • Preferred: Collect in a dedicated "Basic/Organic" waste container.

    • Acceptable: Mix with neutral halogenated organics (e.g., DCM, chloroform).

    • Prohibited: Do not mix with concentrated acidic waste (e.g., H₂SO₄ waste) without controlled neutralization, as this generates heat and pressure.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicable for: Expired solids, contaminated gloves, spill debris.[1][2]

  • Containment: Place the solid material or debris into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent micro-leakage of brominated dust.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(R)-1-(5-Bromopyridin-2-yl)ethanamine"[1][2]

    • Hazards: Toxic, Corrosive.[4]

  • Storage: Store in the Solid Hazardous Waste bin, segregated from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, washing solutions.[1][2]

  • pH Check: If the waste solution is highly basic (pH > 11), consider adjusting to pH 7-9 using dilute acetic acid to reduce corrosivity risks during storage. Note: Perform this in a fume hood due to potential exotherms.[3]

  • Solvent Compatibility: Ensure the primary solvent in the waste drum is compatible.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Nitric acid, Peroxides.

  • Transfer: Pour into the Halogenated Organic Waste drum (typically blue or yellow safety cans).

  • Rinsing: Triple rinse the original flask with a minimal amount of acetone/DCM and add the rinsate to the same waste drum.

Scenario C: Empty Containers
  • P-Listed vs. U-Listed Logic: While this specific compound may not be explicitly P-listed (acutely toxic) by name in 40 CFR 261.33, pyridines often carry the D038 (Pyridine) code.

  • Protocol: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol or DCM). Collect rinsate as hazardous waste. Deface the label and discard the bottle as glass waste (or reuse for waste storage only).

Decision Workflow (Visualization)

The following diagram outlines the decision logic for handling this specific chemical stream.

DisposalWorkflow Start Waste: (R)-1-(5-Bromopyridin-2-yl)ethanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bag Double Bag (Polyethylene) Solid->Bag LiquidSeg Segregate: Halogenated Organic Liquid->LiquidSeg Label Label: Toxic, Corrosive, Halogenated Bag->Label CompatCheck Check: Is pH > 11 or Acidic Waste Present? LiquidSeg->CompatCheck Neutralize Adjust pH to 7-9 (Optional) CompatCheck->Neutralize Yes (Risk of Exotherm) CompatCheck->Label No Neutralize->Label Final Ship for Incineration (Rotary Kiln) Label->Final

Figure 1: Decision matrix for segregating and packaging brominated aminopyridine waste.

Regulatory & Environmental Compliance (E-E-A-T)

Why Incineration is Mandatory: Standard wastewater treatment cannot degrade the pyridine ring efficiently, and the bromine substituent poses a risk of forming brominated disinfection byproducts (DBPs) if it enters water systems.

  • Destruction Method: The only validated disposal method for halogenated aromatics is High-Temperature Incineration (Rotary Kiln) equipped with acid gas scrubbers. This ensures the complete destruction of the pyridine ring and the capture of HBr gas generated during combustion.

  • RCRA Codes (USA):

    • D038: Pyridine (Characteristic).[5]

    • D002: Corrosive (if pH is high).

    • F001/F002: If mixed with spent halogenated solvents.

Expert Insight:

"Never attempt to chemically destroy the pyridine ring (e.g., via oxidation) on a laboratory scale. The reagents required (e.g., Fenton's reagent or permanganate) can react violently with the amine functionality. Containment and professional incineration is the only safe path."

Emergency Procedures

IncidentImmediate Protocol
Skin Contact Wash with soap and water for 15 minutes.[1][2] The amine is lipophilic; do not use solvent (ethanol) to wash, as it increases skin absorption.
Eye Contact Rinse with water for 15 minutes.[1][2][4] Consult an ophthalmologist immediately (alkaline burns can be deceptive).
Spill (Bench) Absorb with Vermiculite or Sand .[1][2] Do not use paper towels (combustible). Scoop into a jar and label as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyridines (General Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-Bromopyridin-2-YL)ethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。